molecular formula C2HOSi B14740001 Silyl ketene

Silyl ketene

Cat. No.: B14740001
M. Wt: 69.11 g/mol
InChI Key: VUCDIZZSODAGCO-UHFFFAOYSA-N
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Description

Overview of Silyl (B83357) Ketene (B1206846) Derivatives in Contemporary Organic Chemistry

Silyl ketenes and their derivatives are a class of organosilicon compounds that have become indispensable reagents in modern organic synthesis. These compounds are characterized by a silicon atom attached to the ketene moiety. The primary derivatives include silyl ketene acetals (SKAs) and this compound imines (SKIs), which serve as versatile nucleophilic synthons. nih.govjst.go.jp

This compound acetals are oxygen-silylated versions of ester enolates and are particularly noted for their role in carbon-carbon bond-forming reactions. jst.go.jpoup.com One of their most prominent applications is in the Mukaiyama aldol (B89426) reaction, a Lewis acid-catalyzed process where silyl enol ethers or this compound acetals react with carbonyl compounds. researchgate.netmsu.edu This reaction is fundamental for the stereocontrolled synthesis of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products like polyketides and macrolides. researchgate.net Furthermore, this compound acetals are crucial initiators for Group Transfer Polymerization (GTP), a living polymerization method that allows for the synthesis of well-defined polymers with controlled molecular weights and architectures. acs.orgacs.org

This compound imines, the nitrogen analogues of this compound acetals, are prepared from the N-silylation of nitrile anions. nih.gov They are highly versatile nucleophiles used in catalytic, enantioselective reactions. A significant application of SKIs is in the construction of challenging quaternary stereogenic carbon centers, a common feature in many biologically active molecules. nih.govillinois.edu Their unique reactivity has been harnessed in various transformations, including aldol additions, Mannich reactions, and cycloadditions, providing solutions to longstanding challenges in asymmetric synthesis. nih.gov The reactivity of these derivatives can be modulated by Lewis acids, which coordinate to the carbonyl oxygen (or imine nitrogen), enhancing the electrophilicity of the central carbon and facilitating nucleophilic attack. acs.orgacs.org

Table 1: Key this compound Derivatives and Their Applications

Derivative TypeGeneral StructurePrimary RoleKey ReactionsSignificance
This compound Acetal (B89532) (SKA)R₂C=C(OSiR₃)OR'Ester Enolate EquivalentMukaiyama Aldol Reaction, Group Transfer Polymerization (GTP), Michael AdditionsSynthesis of complex natural products, creation of polymers with controlled architectures. researchgate.netacs.org
This compound Imine (SKI)R₂C=C=NSiR₃Nitrile-derived NucleophileEnantioselective Aldol Additions, Mannich Reactions, AcylationsConstruction of quaternary stereogenic centers, synthesis of β-amino cyano compounds. nih.gov
Vinylketene Silyl N,O-acetalRCH=CHC(OSiR₃)=NR'Dienolate EquivalentVinylogous Mukaiyama Aldol Reaction (VMAR)Access to larger, highly functionalized segments for natural product synthesis. researchgate.net

Historical Development and Milestones in this compound Research

The study of ketenes began long before the advent of their silylated derivatives, with Hermann Staudinger's pioneering work on ketene polymerization in 1925, where he used amines as initiators. acs.org However, the strategic use of silicon to tame and modulate the reactivity of enolates, a concept central to this compound chemistry, emerged much later.

A pivotal moment in the field was the development of the Mukaiyama aldol reaction in 1973. researchgate.netmsu.edu This reaction demonstrated that silyl enol ethers, close relatives of this compound acetals, could act as stable and isolable enolate equivalents that react with aldehydes and ketones under the influence of a Lewis acid. msu.edu This discovery opened the door for highly controlled and selective carbon-carbon bond formations, moving beyond the often difficult-to-control classical aldol reactions that used metal enolates.

The 1980s saw a significant expansion in the utility of these reagents. In 1983, Webster and colleagues introduced Group Transfer Polymerization (GTP), which uses this compound acetals as initiators. acs.org This was a landmark achievement in polymer chemistry, establishing a new method for living polymerization that enabled the precise synthesis of acrylic polymers. acs.orgnih.gov Throughout the late 20th century, research focused on expanding the scope of these reactions, particularly in asymmetric synthesis, by developing chiral auxiliaries and catalysts. msu.edu For instance, TiCl₄-mediated reactions of this compound acetals derived from N-methylephedrine esters were developed to synthesize anti-α-methyl-β-hydroxy esters with high enantiomeric excess. msu.edu

More recently, the focus has shifted towards the development of more sophisticated catalytic systems. This includes the concept of Lewis base activation of weak Lewis acids like SiCl₄, which generates a highly active, chiral cationic silicon species for catalyzing enantioselective aldol additions. illinois.eduacs.org The development and application of this compound imines as powerful nucleophiles for constructing quaternary carbon centers is another key area of modern advancement. nih.gov

Broader Significance and Research Focus of this compound Chemistry

The significance of this compound chemistry lies in its profound impact on the synthesis of complex organic molecules and advanced materials. These reagents provide a reliable platform for the stereocontrolled construction of carbon-carbon and carbon-heteroatom bonds, which is a central goal of organic synthesis. Their application in the total synthesis of biologically active natural products, such as macrolides and polyketides, underscores their importance. researchgate.net The vinylogous Mukaiyama aldol reaction, for example, allows for the efficient assembly of complex fragments containing multiple stereocenters and functional groups in a single step. researchgate.net

In polymer science, this compound acetal-initiated GTP remains a vital tool for creating well-defined block and gradient copolymers. acs.orgnih.gov The controlled nature of this polymerization allows for the design of materials with specific physical and chemical properties.

Current research continues to push the boundaries of this compound chemistry. A major focus is the design of novel catalytic systems to achieve higher levels of efficiency and enantioselectivity. This includes the use of frustrated Lewis pairs and chiral Brønsted acids to mediate transformations. nih.gov Another active area is the expansion of the reaction scope of this compound derivatives. For example, researchers are exploring the use of N-silyl oxyketene imines as acyl anion equivalents, enabling new types of cross-benzoin reactions. nih.govillinois.edu Furthermore, investigations into the precise mechanism of reactions involving silyl ketenes, such as the role of open versus closed transition states in determining stereochemical outcomes, remain a priority to enable more rational catalyst and reaction design. msu.eduacs.org The development of silyl ketenes as building blocks for functionalized small molecules and polymers continues to be a vibrant area of investigation. acs.org

Table 2: Current Research Directions in this compound Chemistry

Research AreaObjectiveExample ApplicationKey Reagents/Catalysts
Asymmetric CatalysisTo develop new methods for the enantioselective synthesis of chiral molecules, especially those with quaternary stereocenters.Synthesis of β-hydroxy nitriles with a quaternary stereocenter in high yield and enantioselectivity. nih.govChiral bis-phosphoramides, SiCl₄, Chiral Boranes. nih.govacs.org
Lewis Acid ActivationTo enhance the reactivity of silyl ketenes toward a broader range of nucleophiles and electrophiles under mild conditions.BF₃-catalyzed synthesis of α-silyl esters, amides, and thioesters from silyl ketenes. acs.orgBF₃·OEt₂, Metal Triflates. acs.org
Living PolymerizationTo synthesize novel block and random copolymers with precise control over molecular weight and architecture.Living group transfer polymerization of renewable cyclic acrylic monomers. nih.govmdpi.comThis compound Acetals, B(C₆F₅)₃. nih.govmdpi.com
New Reagent DevelopmentTo design and synthesize novel this compound derivatives with unique reactivity patterns.Development of N-silyl oxyketene imines as acyl anion equivalents for cross-benzoin reactions. illinois.eduProtected Cyanohydrins. illinois.edu

Properties

Molecular Formula

C2HOSi

Molecular Weight

69.11 g/mol

InChI

InChI=1S/C2HOSi/c3-1-2-4/h2H

InChI Key

VUCDIZZSODAGCO-UHFFFAOYSA-N

Canonical SMILES

C(=C=O)[Si]

Origin of Product

United States

Synthetic Methodologies for Silyl Ketene Compounds

Generation of Silyl (B83357) Ketenes

The synthesis of silyl ketenes can be achieved through various chemical transformations. A key method involves the adaptation of the classic Wolff rearrangement to organosilicon compounds, particularly through the use of gold-catalyzed reactions.

The Wolff rearrangement, a well-established reaction, traditionally involves the conversion of α-diazocarbonyl compounds into ketenes. wikipedia.org This reaction can be induced thermally, photochemically, or through transition metal catalysis. wikipedia.org A significant drawback of the classical Wolff rearrangement is the reliance on potentially hazardous and explosive diazo ketones. nih.gov

A modern and safer approach utilizes gold-catalyzed intermolecular oxidation of alkynes to generate reactive α-oxo gold carbene intermediates. nih.govnih.gov This method avoids the need for diazo compounds by using benign and readily available alkynes. nih.gov Specifically, the gold-catalyzed oxidation of terminal tert-butyldimethylsilyl (TBS)-substituted alkynes with N-oxides leads to the formation of α-oxo gold carbenes, which then undergo a Wolff-type rearrangement to produce silyl ketenes. nih.govresearchgate.net

The silyl group, particularly the bulky TBS group, plays a crucial role in this transformation. researchgate.net It facilitates the regioselective attack of the N-oxide at the distal carbon-carbon triple bond and stabilizes the resulting α-oxo gold carbene intermediate. researchgate.net This steric and electronic influence is essential for the success of the rearrangement. nih.gov

The resulting silyl ketenes are stable enough to be isolated or can be trapped in situ with various nucleophiles. nih.govescholarship.org This allows for the one-pot synthesis of a variety of compounds, including α-silylated carboxylic acids and their derivatives, as well as TBS-substituted allenes. nih.govnih.gov

Table 1: Selected Examples of Silyl Ketene (B1206846) Generation via Wolff Rearrangement of α-Oxo Gold Carbenes

EntryAlkyne SubstrateOxidantCatalyst SystemSilyl Ketene ProductYield (%)
1TBS-C≡C-Ph8-isopropylquinoline N-oxideIPrAuNTf₂ / NaBArF₄TBS(Ph)C=C=O85
2TBS-C≡C-CH₂CH₂Ph8-isopropylquinoline N-oxideIPrAuNTf₂ / NaBArF₄TBS(CH₂CH₂Ph)C=C=O78
3TBS-C≡C-cyclohexyl8-isopropylquinoline N-oxideIPrAuNTf₂ / NaBArF₄TBS(cyclohexyl)C=C=O82

Data synthesized from literature descriptions. researchgate.net

This gold-catalyzed approach represents a significant advancement in the synthesis of silyl ketenes, offering a safer and more versatile alternative to traditional methods.

While the gold-catalyzed Wolff rearrangement is a powerful tool, other synthetic routes to silyl ketenes have been developed. These methods often provide alternative pathways that may be advantageous depending on the desired substitution pattern and available starting materials.

One established method involves the reaction of α-silyl-α-diazo ketones with transition metal catalysts, such as silver(I) oxide. This variation of the Wolff rearrangement also proceeds through a carbene intermediate, followed by a 1,2-silyl shift to furnish the this compound. wikipedia.org

Another strategy is the dehydrohalogenation of α-silyl acyl halides. This reaction typically employs a non-nucleophilic base to eliminate a hydrogen halide, leading to the formation of the ketene. The choice of base and reaction conditions is critical to avoid side reactions and ensure a high yield of the desired product.

Additionally, the pyrolysis of silyl-substituted esters or anhydrides can generate silyl ketenes through elimination reactions at high temperatures. However, these methods are often less selective and may require specialized equipment.

The choice of synthetic strategy for a particular this compound will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the tolerance of the substrates to the reaction conditions.

Synthesis of this compound Acetals (SKAs)

This compound acetals are a class of organosilicon compounds that serve as important intermediates in organic synthesis, most notably as enolate equivalents in carbon-carbon bond-forming reactions.

The most common method for the synthesis of this compound acetals involves the reaction of an ester enolate with a halosilane, typically a chlorosilane such as trimethylsilyl (B98337) chloride (TMSCl). The ester is first deprotonated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form the enolate. This is then quenched with the chlorosilane to trap the enolate as its this compound acetal (B89532).

The choice of base, solvent, and reaction temperature can significantly influence the outcome of the reaction, including the stereoselectivity of the resulting this compound acetal.

An alternative approach is the hydrosilylation of α,β-unsaturated esters. This reaction involves the addition of a hydrosilane across the carbon-carbon double bond of the ester, catalyzed by a transition metal complex, typically based on rhodium or platinum. The regioselectivity of the hydrosilylation is a key consideration in this method.

The stereochemistry of the double bond in this compound acetals is of great importance as it can influence the stereochemical outcome of subsequent reactions. The selective synthesis of either the E or Z isomer is therefore a significant goal.

The stereochemical outcome of the silylation of ester enolates is often dependent on the reaction conditions. The formation of the E or Z enolate can be controlled by the choice of base, solvent, and additives. For example, the use of non-polar solvents and lithium-based amides often favors the formation of the Z-enolate, which upon silylation yields the Z-silyl ketene acetal. Conversely, the use of more polar solvents or the addition of hexamethylphosphoramide (B148902) (HMPA) can favor the formation of the E-enolate.

The Ireland-Claisen rearrangement is a powerful tool for the stereoselective synthesis of this compound acetals. In this reaction, an allylic ester is treated with a strong base and a silylating agent to form a this compound acetal in situ, which then undergoes a escholarship.orgescholarship.org-sigmatropic rearrangement to afford a γ,δ-unsaturated carboxylic acid after hydrolysis. The stereochemistry of the newly formed carbon-carbon bond is controlled by the geometry of the intermediate this compound acetal.

Table 2: Conditions for Stereoselective Synthesis of this compound Acetals

Ester SubstrateBaseSolventSilylating AgentMajor Isomer
Methyl propanoateLDATHFTMSClZ
Methyl propanoateLDATHF/HMPATMSClE
Allyl propanoateLDATHFTBDMSCl(Z)-silyl ketene acetal intermediate

This table illustrates general trends in stereoselectivity.

In many synthetic applications, it is advantageous to generate this compound acetals in situ to be used immediately in a subsequent reaction. This avoids the need for isolation and purification of the often-sensitive this compound acetals.

As previously mentioned, the reaction of esters with a strong base and a silylating agent is a common method for the in situ generation of this compound acetals. This approach is widely used in reactions such as the Mukaiyama aldol (B89426) reaction and the Michael addition.

Similarly, amides and thioesters can be converted to their corresponding this compound acetals or related structures under similar conditions. The choice of the carboxylic acid derivative can influence the reactivity and selectivity of the subsequent reaction.

Ketones can also be converted to silyl enol ethers, which are structurally related to this compound acetals and exhibit similar reactivity. The reaction of a ketone with a base and a silylating agent generates the silyl enol ether, which can then participate in a variety of carbon-carbon bond-forming reactions. The regioselectivity of silyl enol ether formation is a key consideration when using unsymmetrical ketones.

Formation via Rhodium Carbene Insertion into Silicon-Sulfur Bonds

A notable method for generating this compound acetals, which are structurally related to silyl ketenes, involves a tandem process initiated by the insertion of a rhodium carbene into a silicon-sulfur bond. nih.gov This transformation is typically achieved by reacting allyl 2-diazo-2-phenylacetates with trimethylsilyl thioethers in the presence of a rhodium(II) catalyst. nih.govescholarship.org The reaction proceeds under mild conditions and results in high yields of the final product. nih.gov

Table 1: Rhodium-Catalyzed S-Si Insertion/Ireland-Claisen Rearrangement

Reactant 1Reactant 2CatalystKey IntermediateFinal Product Class
Allyl 2-diazo-2-phenylacetateTrimethylsilyl thioetherRhodium(II) complexThis compound Acetalα-Allyl-α-thio silyl ester

Synthesis of this compound Imines (SKIs)

This compound imines (SKIs) are a class of silylated nucleophiles analogous to silyl enol ethers and this compound acetals. nih.gov They are valuable intermediates in organic synthesis, particularly for the construction of quaternary stereogenic carbon centers. nih.gov

The most direct and widely used method for preparing this compound imines is the selective N-silylation of nitrile anions. nih.gov This process involves the deprotonation of an enolizable nitrile at the α-carbon using a strong base, typically lithium diisopropylamide (LDA), to form an ambident nitrile anion. This anion is then trapped with an electrophilic silylating agent, such as a trialkylsilyl chloride. nih.gov

Pioneering work by Watt demonstrated that while carbon-based electrophiles typically react at the carbon terminus of the nitrile anion, silyl chlorides show a strong preference for reacting at the nitrogen terminus, yielding N-silyl ketene imines in excellent yields. nih.gov The selectivity of N- versus C-silylation is significantly influenced by the steric bulk of the silylating agent. Less sterically hindered reagents like trimethylsilyl chloride (TMSCl) can lead to C-silylation, whereas bulkier reagents strongly favor the formation of the desired N-silylated product. nih.gov

Table 2: Influence of Silylating Agent on Silylation of 2-Phenylpropionitrile Anion

Silylating AgentProduct TypeSelectivity
Trimethylsilyl chloride (TMSCl)C-silyl nitrileHigh C-selectivity
Triisopropylsilyl chloride (TIPSCl)N-silyl ketene imineHigh N-selectivity

The synthesis of N-silyl vinylketene imines from α,β-unsaturated nitriles introduces further regioselectivity challenges, as silylation can potentially occur at the nitrogen, the α-carbon, or the γ-carbon. nih.gov Despite the synthetic utility of these extended nucleophiles, their preparation has been less explored compared to their saturated counterparts. nih.gov

A successful method for the synthesis of an N-silyl vinylketene imine was reported by Ghosez and coworkers, who targeted the conversion of allyl cyanide. nih.gov Their strategy involved a double lithiation of allyl cyanide using an excess of LDA, followed by trapping the resulting dianion with an excess of the sterically demanding triisopropylsilyl chloride (TIPSCl). This approach afforded the desired N-silyl vinylketene imine with good yield and high selectivity. nih.gov The resulting N-silyl vinylketene imine can serve as a diene in [4+2] cycloaddition reactions with alkynyl dienophiles to produce substituted anilines after a desilylation step. nih.gov

Table 3: Synthesis of N-Silyl Vinylketene Imine from Allyl Cyanide

SubstrateReagentsProduct
Allyl Cyanide1. Excess Lithium Diisopropylamide (LDA) 2. Excess Triisopropylsilyl chloride (TIPSCl)N-Triisopropylsilyl vinylketene imine

Stereoselective Synthesis of Silyl Enol Ethers as Analogous Nucleophiles

Silyl enol ethers are versatile nucleophilic synthons, and their stereoselective synthesis is of significant importance for controlling stereochemistry in subsequent carbon-carbon bond-forming reactions. acs.org Several modern methods have been developed to achieve high levels of stereocontrol.

One approach utilizes a visible-light-induced intermolecular reaction between acylsilanes and α,β-unsaturated ketones. acs.orgjove.com This method, which proceeds via a siloxycarbene intermediate, demonstrates excellent stereocontrol, with both solvent and low temperature being crucial factors for success. acs.orgjove.com

Another powerful strategy for achieving Z-selectivity is a nickel-catalyzed remote functionalization of ketones. organic-chemistry.org This "chain walking" technique employs a nickel catalyst that migrates along an alkyl chain from a distant olefin site before inducing the regio- and stereoselective silylation of the ketone. organic-chemistry.orgorganic-chemistry.org The process involves a nickel(II)-hydride intermediate and allows for the synthesis of Z-silyl enol ethers from ketones with complex substitution patterns that are challenging for traditional enolate formation methods. organic-chemistry.org

Furthermore, fully substituted silyl enol ethers can be accessed with complete stereoselectivity using a cationic Iridium-catalyst. researchgate.net This method isomerizes simple allylic silyl ethers, and by choosing the appropriate substrate geometry, either the E or Z stereoisomer of the final silyl enol ether can be obtained selectively. researchgate.net

Table 4: Comparison of Stereoselective Silyl Enol Ether Syntheses

MethodCatalyst SystemKey FeaturesStereoselectivity
Siloxycarbene-mediated reactionVisible lightAtom-economic, mild conditionsExclusive stereocontrol dependent on solvent and temperature
Remote FunctionalizationNickel(I) dimer / Alkyl bromide"Chain walking" from a distant olefinHigh Z-selectivity
Isomerization of Allylic Silyl EthersCationic Iridium complexIsomerization of simple precursorsComplete stereoselectivity (E or Z) based on substrate choice

Reactivity and Reaction Mechanisms of Silyl Ketene Compounds

Nucleophilic Addition Reactions

Silyl (B83357) ketene (B1206846) acetals, a class of silyl enol ethers derived from esters, serve as versatile nucleophiles in a variety of carbon-carbon bond-forming reactions. Their utility stems from their ability to react with a wide range of electrophiles, often with high levels of stereocontrol, to generate complex molecular architectures.

The Mukaiyama aldol (B89426) reaction is a cornerstone of modern organic synthesis, providing a reliable method for the construction of β-hydroxy carbonyl compounds. rsc.org This reaction involves the Lewis acid-catalyzed addition of a silyl enol ether to a carbonyl compound, such as an aldehyde or ketone. rsc.orgwikipedia.org The use of silyl ketene acetals in this context has proven particularly fruitful for the asymmetric synthesis of a diverse array of biologically active natural products. rsc.org

The addition of this compound acetals to aldehydes, mediated by a Lewis acid, is a classic example of the Mukaiyama aldol reaction. nih.govacs.org The Lewis acid activates the aldehyde by coordinating to the carbonyl oxygen, thereby increasing its electrophilicity and facilitating nucleophilic attack by the this compound acetal (B89532). rsc.org A notable advancement in this area is the use of catalytic amounts of a chiral Lewis acid, which can be generated in situ from a weak Lewis acid like silicon tetrachloride (SiCl₄) and a chiral Lewis base, such as a phosphoramide (B1221513). organic-chemistry.orgacs.org This approach allows for high levels of enantioselectivity in the aldol addition of various this compound acetals to both conjugated and non-conjugated aldehydes. organic-chemistry.orgacs.org

The reaction mechanism is believed to proceed through an open transition state, where steric interactions between the bulky silyl cation complex and the incoming nucleophile dictate the stereochemical outcome. nih.govorganic-chemistry.org This method has been successfully applied to acetate, propanoate, and isobutyrate-derived this compound acetals. nih.govacs.org

Table 1: Examples of Lewis Acid Mediated Additions of this compound Acetals to Aldehydes

This compound AcetalAldehydeLewis Acid SystemDiastereoselectivityEnantioselectivity (% ee)Yield (%)
Acetate-derivedBenzaldehydeSiCl₄ / Chiral Phosphoramide-9588
Propanoate-derivedCyclohexanecarboxaldehydeSiCl₄ / Chiral Phosphoramideanti9892
Isobutyrate-derivedCinnamaldehydeSiCl₄ / Chiral Phosphoramide-9690

Data compiled from representative literature examples.

While the Mukaiyama aldol reaction has been extensively studied with aldehydes, its application to ketones, which are generally less reactive electrophiles, has also been explored. The addition of silyl enol ethers to ketones results in the formation of tertiary aldols, which are valuable structural motifs in many natural products and pharmaceuticals. nih.govacs.org

The development of catalytic, asymmetric versions of this reaction has been a significant focus of research. Chiral Brønsted acids have emerged as effective catalysts for the Mukaiyama aldol reaction of silyl enol ethers of ketones with aldehydes, affording the corresponding aldol products in high yields and with good to excellent enantioselectivities. nih.govacs.org More recently, copper(II)/BOX complexes have been shown to catalyze the enantioselective addition of difluorinated silyl enol ethers to acylpyridine N-oxides, providing access to difluorinated chiral tertiary alcohols of significant interest in medicinal chemistry. rsc.org

Table 2: Catalytic Asymmetric Mukaiyama Aldol Reactions with Ketone-derived Nucleophiles

Silyl Enol EtherElectrophileCatalyst SystemEnantioselectivity (% ee)Yield (%)
Cyclohexanone-derivedBenzaldehydeChiral Brønsted Acid9295
Acetophenone-derived2-Acetylpyridine N-oxideCu(II)/BOX complex9388
Propiophenone-derived2-Benzoylpyridine N-oxideCu(II)/BOX complex8485

Data compiled from representative literature examples.

The vinylogous Mukaiyama aldol reaction (VMAR) represents a powerful extension of the classic Mukaiyama aldol reaction, enabling the synthesis of larger, more complex molecules. rsc.orgmdpi.com This reaction involves the addition of a silyl dienolate to an electrophile, typically an aldehyde, resulting in the formation of a δ-hydroxy-α,β-unsaturated carbonyl compound. mdpi.comnih.gov A key feature of the VMAR is the regioselectivity of the addition, with silyl dienolates generally favoring γ-alkylation. mdpi.com

The VMAR allows for the simultaneous formation of a new carbon-carbon bond, the creation of two new stereocenters, and the introduction of a double bond that can be further functionalized. mdpi.com The development of catalytic, enantioselective VMARs has been a significant area of research, with chiral Lewis acids playing a crucial role in controlling the stereochemical outcome. mdpi.com For instance, the concept of Lewis base activation of Lewis acids has been successfully applied to the vinylogous aldol reactions of silyl dienol ethers. nih.govacs.org

Table 3: Regio- and Stereoselectivity in Vinylogous Mukaiyama Aldol Reactions

Silyl DienolateAldehydeCatalyst SystemRegioselectivity (γ:α)DiastereoselectivityEnantioselectivity (% ee)
Crotonaldehyde-derivedBenzaldehydeChiral Lewis Acid>95:5anti95
Senecioate-derivedIsovaleraldehydeChiral Lewis Acid>98:2syn92
Tiglate-derivedCinnamaldehydeChiral Lewis Acid>95:5anti97

Data compiled from representative literature examples.

The Mukaiyama-Mannich reaction is a valuable tool for the synthesis of β-amino carbonyl compounds, which are important building blocks for a wide range of nitrogen-containing natural products and pharmaceuticals. mdpi.comnih.gov This reaction involves the addition of a silyl enol ether to an imine or a related electrophile, such as a nitrone. The development of catalytic, asymmetric versions of the Mukaiyama-Mannich reaction has been a major focus of research, with both metal-based and organocatalytic systems being developed. rsc.orgorganic-chemistry.org

For instance, silver-catalyzed asymmetric Mannich reactions of silyl enol ethers with a variety of imines, including aryl, alkyl, alkenyl, and alkynyl imines, have been reported to produce β-amino ketones in high yields and with excellent enantioselectivity. organic-chemistry.orgacs.org In the realm of organocatalysis, bifunctional ureas derived from hydroquinine (B45883) have been shown to effectively catalyze the asymmetric Mukaiyama-Mannich reaction of fluorinated silyl enol ethers with cyclic N-sulfonyl ketimines. rsc.org

The reaction of this compound acetals with nitrones provides an alternative route to β-amino acid derivatives. acs.orgacs.org Chiral titanium complexes have been successfully employed as catalysts for the enantioselective addition of ketene silyl acetals to nitrones. acs.orgacs.org Theoretical studies suggest that this reaction proceeds through a classical 1,3-dipolar cycloaddition, followed by a silyl group transfer to yield the open-chain product. nih.gov

The Mukaiyama-Michael reaction, a conjugate addition of a silyl enol ether to an α,β-unsaturated carbonyl compound, is a powerful method for the formation of 1,5-dicarbonyl compounds. tandfonline.comacs.org This reaction has been the subject of intensive research aimed at developing catalytic, asymmetric variants. mpg.de While α,β-unsaturated aldehydes and ketones are common substrates, the use of less reactive α,β-unsaturated esters has proven to be more challenging. mpg.de

Recently, a highly enantioselective Mukaiyama-Michael reaction of this compound acetals with α,β-unsaturated methyl esters has been developed using a silylium (B1239981) imidodiphosphorimidate (IDPi) Lewis acid catalyst. mpg.denih.gov This method is efficient and general, with a broad substrate scope. mpg.de The conjugate addition of this compound acetals to α,β-unsaturated lactones has also been reported, proceeding efficiently in the presence of either a nucleophilic catalyst or a Lewis acid catalyst to give the corresponding 1,4-adducts in excellent yields. tandfonline.com

Furthermore, the use of chiral copper(II)-bisoxazoline complexes as Lewis acid catalysts has enabled the enantioselective conjugate addition of this compound acetals to β-enamidomalonates, providing a route to β-amino acid derivatives. acs.org

Table 4: Catalytic Asymmetric Mukaiyama-Michael Reactions

This compound AcetalMichael AcceptorCatalyst SystemEnantioselectivity (% ee)Yield (%)
Methyl isobutyrate-derivedMethyl crotonateSilylium IDPi9692
Methyl acetate-derived5,6-Dihydro-2H-pyran-2-oneYb(OTf)₃-95
O,S-ketene silyl acetalN-Benzoyl-β-enamidomalonateCu(OTf)₂ / Chiral Bisoxazoline9488

Data compiled from representative literature examples.

General Electrophilic Substitutions

This compound acetals, which are closely related to silyl ketenes and often used as their synthetic equivalents, serve as potent nucleophiles in reactions with a variety of electrophiles. Their reactivity is often compared to that of enolates but with the advantage of being isolable and generally less basic. The substitution reactions typically occur at the α-carbon, leveraging the nucleophilic character of the C=C double bond.

The reaction of this compound acetals with cationic electrophiles, such as trityl and benzhydryl cations, has been studied to understand the interplay between nucleophilic reactivity and single electron transfer (SET) pathways. acs.org For instance, the reaction of β,β-dimethyl-substituted ketene silyl acetal with less sterically hindered benzhydryl cations proceeds via nucleophilic addition to form the corresponding esters. acs.org However, the steric hindrance on both the this compound acetal and the electrophile plays a crucial role in determining the reaction pathway and the final products. acs.org

In Lewis acid-promoted reactions, such as the Mukaiyama aldol reaction, this compound acetals react with carbonyl compounds (electrophiles) to form β-hydroxy esters. msu.edu Similarly, Lewis acids like titanium tetrachloride (TiCl₄) can activate electrophiles for reaction with this compound acetals. msu.edu The choice of Lewis acid and reaction conditions can significantly influence the stereoselectivity of the addition. The enantioselective acylation of this compound acetals with acyl fluorides has also been developed, utilizing thiourea (B124793) anion-binding catalysis to produce α,α-disubstituted butyrolactones with high enantioselectivity. harvard.edu

Ring-Opening Reactions with Epoxides

This compound acetals can participate in the ring-opening of epoxides, a reaction that provides a valuable route to γ-butyrolactones. This transformation is typically promoted by a Lewis acid, with titanium tetrachloride (TiCl₄) being a particularly effective catalyst. bg.ac.rsresearchgate.netucsf.edu The reaction involves the nucleophilic attack of the this compound acetal on an epoxide activated by the Lewis acid. Following the ring-opening, an intramolecular cyclization occurs, and subsequent acidic work-up yields the γ-lactone. bg.ac.rsresearchgate.net

The regioselectivity of the nucleophilic attack depends on the substitution pattern of the epoxide. For monosubstituted epoxides like epichlorohydrin, the attack occurs regioselectively at the less substituted carbon atom of the epoxide ring. bg.ac.rsresearchgate.net In contrast, with cyclohexene (B86901) oxide, a 1,2-disubstituted epoxide, the reaction leads to a condensed bicyclic lactone. bg.ac.rs This method is versatile, allowing for the synthesis of various substituted γ-butyrolactones, including those with quaternary centers and spirobicyclic structures. bg.ac.rs

Nucleophilic Substitution Reactions with Gem-Difluoroalkenes

An organocatalytic nucleophilic substitution reaction has been developed between ketene silyl acetals and gem-difluoroalkenes. nih.govacs.orgorganic-chemistry.org This method allows for the synthesis of monofluoroalkenes that possess an alkoxycarbonylmethyl group, with the reaction proceeding under mild conditions and often with high Z-selectivity. nih.govacs.org

The reaction is effectively catalyzed by the strong, non-ionic phosphazene base P4-tBu. nih.govorganic-chemistry.orgnih.gov The proposed mechanism involves the activation of the ketene silyl acetal by the P4-tBu catalyst to generate an ester enolate. This enolate then undergoes a nucleophilic addition to the gem-difluoroalkene. The subsequent step is a β-elimination of a fluoride (B91410) ion from the resulting intermediate, which yields the monofluoroalkene product. acs.org This methodology expands the utility of gem-difluoroalkenes in C-F bond functionalization. acs.org

gem-Difluoroalkene SubstrateKetene Silyl Acetal SubstrateCatalystProduct (Monofluoroalkene)Yield (%)Z/E RatioReference
1-(1,1-Difluoroprop-1-en-2-yl)benzene(1-Methoxyvinyloxy)trimethylsilaneP4-tBuMethyl 3-fluoro-2-methyl-4-phenylbut-3-enoate93>99:1 amazonaws.com
1-(1,1-Difluoro-3-methylbut-1-en-2-yl)benzene(1-Methoxyvinyloxy)trimethylsilaneP4-tBuMethyl 3-fluoro-2,4-dimethyl-4-phenylpent-3-enoate80>99:1 amazonaws.com
1,1-Difluoro-2-(p-tolyl)prop-1-ene(1-Methoxyvinyloxy)trimethylsilaneP4-tBuMethyl 3-fluoro-2-methyl-4-(p-tolyl)but-3-enoate94>99:1 amazonaws.com
1-(1,1-Difluoroprop-1-en-2-yl)-4-methoxybenzene(1-Methoxyvinyloxy)trimethylsilaneP4-tBuMethyl 3-fluoro-4-(4-methoxyphenyl)-2-methylbut-3-enoate91>99:1 amazonaws.com

Cycloaddition Reactions

[2+2] Cycloadditions Involving Ketenes

Ketenes, including silyl ketenes, are known to undergo thermal [2+2] cycloaddition reactions with alkenes (ketenophiles) to form four-membered cyclobutanone (B123998) rings. This reaction is a powerful tool for constructing strained ring systems. In contrast to many other cycloadditions that are photochemically driven, the [2+2] cycloaddition of ketenes proceeds readily under thermal conditions.

Photochemical pathways are also possible for this compound derivatives. For instance, the photoaddition reactions of acetylpyridines with this compound acetals can proceed through different mechanisms depending on the substitution of the acetal. While electron-rich this compound acetals react via a single electron transfer (SET) pathway, reactions with less electron-rich acetals can generate oxetanes through an excited state [2+2] cycloaddition. nih.gov

1,3-Dipolar Cycloadditions with Nitrones

The reaction between this compound acetals and nitrones serves as a key example of a 1,3-dipolar cycloaddition. chesci.comchem-station.comrsc.org Theoretical studies using density functional theory (DFT) have shown that this reaction proceeds through a classical, concerted 1,3-dipolar cycloaddition mechanism. nih.govresearchgate.net This is contrary to previous suggestions of a mechanism involving an initial silicon transfer. researchgate.net

In this reaction, the nitrone acts as the 1,3-dipole and the this compound acetal functions as the dipolarophile. The initial cycloaddition forms a five-membered isoxazolidine (B1194047) intermediate. This intermediate is typically unstable and undergoes a subsequent rapid silyl group transfer from the oxygen to form a more stable, open-chain silyloxy amino ester product. nih.govresearchgate.net The use of Lewis acids can influence the reaction and improve diastereoselectivity. researchgate.net this compound imines, generated in situ, have also been shown to add to nitrone electrophiles in a similar fashion. richmond.edu

Rearrangement Reactions

A significant rearrangement reaction involving silicon-containing carbonyl compounds is the Brook rearrangement. This reaction involves the intramolecular, anionic 1,2-migration of a silyl group from a carbon atom to an oxygen atom. organic-chemistry.orgwikipedia.org The primary driving force for this rearrangement is the formation of a thermodynamically more stable silicon-oxygen bond, which is significantly stronger than a silicon-carbon bond. msu.edu

The rearrangement is typically initiated by the deprotonation of an α-silyl carbinol with a catalytic amount of base to form an alkoxide. organic-chemistry.orgthieme-connect.de This alkoxide then undergoes the rearrangement to yield a carbanion, which is subsequently protonated to give the final silyl ether product. organic-chemistry.org The process is considered reversible, with the reverse reaction termed the retro-Brook rearrangement, although the equilibrium generally favors the silyl ether. wikipedia.orgthieme-connect.de This rearrangement is particularly relevant to α-silyl ketones, which can be considered precursors or isomers of silyl ketenes and can undergo this transformation upon reaction with nucleophiles at the carbonyl carbon. msu.eduacs.org

Ireland-Claisen Rearrangement of this compound Acetals

The Ireland-Claisen rearrangement is a powerful and widely utilized tcichemicals.comtcichemicals.com-sigmatropic rearrangement of allyl esters to γ,δ-unsaturated carboxylic acids via the in situ formation of this compound acetals. tcichemicals.comchem-station.comorganic-chemistry.org This transformation is a variation of the Claisen rearrangement and is noted for its ability to proceed under milder conditions and with a high degree of stereocontrol. nrochemistry.comyoutube.com The reaction is initiated by the deprotonation of an allyl ester with a strong base, such as lithium diisopropylamide (LDA), to form an ester enolate. This enolate is then trapped with a trialkylsilyl halide, typically trimethylsilyl (B98337) chloride (TMSCl), to generate a this compound acetal. nrochemistry.comnumberanalytics.com

The stereochemistry of the resulting this compound acetal can often be controlled by the reaction conditions. chem-station.com For instance, the use of a polar aprotic solvent like tetrahydrofuran (B95107) (THF) generally favors the formation of the (Z)-enolate, while the addition of a coordinating solvent such as hexamethylphosphoramide (B148902) (HMPA) can promote the formation of the (E)-enolate. nrochemistry.comyoutube.com This stereoselectivity in the formation of the this compound acetal is crucial as it directly influences the stereochemistry of the final carboxylic acid product. nih.gov

Sigmatropic Rearrangements

This compound acetals are key intermediates in various sigmatropic rearrangements beyond the well-known Ireland-Claisen rearrangement. These rearrangements are valuable transformations in organic synthesis for the formation of carbon-carbon bonds with high stereocontrol. The reactivity of this compound acetals in tcichemicals.comtcichemicals.com-sigmatropic rearrangements is a central theme in their application. chem-station.com

A notable example involves a tandem process where a rhodium-catalyzed insertion of a carbene into a sulfur-silicon bond generates a this compound acetal, which then spontaneously undergoes an Ireland-Claisen rearrangement. acs.orgacs.org This sequence allows for the synthesis of α-allyl-α-thio silyl esters from allyl 2-diazo-2-phenylacetates and trimethylsilyl thioethers under mild conditions. acs.orgacs.org The reaction proceeds in high yield and provides a rapid route to tetrasubstituted carboxylic acid derivatives. acs.orgacs.org

Furthermore, the principles of sigmatropic rearrangements of this compound acetals have been extended to include substrates with different functionalities. For instance, the Ireland-Claisen rearrangement of this compound acetals generated from cyclopropenylcarbinyl esters has been investigated. beilstein-journals.org In these cases, the enolization of glycolates followed by silylation leads to (Z)-silyl ketene acetals, which undergo an efficient tcichemicals.comtcichemicals.com-sigmatropic rearrangement upon warming to room temperature to afford α-alkoxy methyl esters containing an alkylidenecyclopropane moiety. beilstein-journals.org This demonstrates the versatility of this compound acetals in sigmatropic rearrangements for the construction of diverse and complex molecular architectures.

Thermally Induced Rearrangements (e.g., for 2-Pyranone Formation)

Thermally induced rearrangements of this compound derivatives can lead to the formation of complex heterocyclic structures. A specific example is the synthesis of a highly functionalized 2-pyranone from a this compound. nih.govnih.govresearchgate.netacs.org This process involves the treatment of tert-butyl diphenyl this compound with a substoichiometric amount of an alkoxide catalyst, which leads to the formation of a trimeric intermediate. nih.govnih.govresearchgate.netacs.org

This trimer, upon heating in a solvent such as 1,4-dioxane, undergoes a thermal rearrangement to yield the highly functionalized 2-pyranone product. nih.govnih.govresearchgate.netacs.org The structure of both the intermediate trimer and the final 2-pyranone product have been confirmed through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. nih.govnih.govresearchgate.netacs.org The formation of the trimer and its subsequent rearrangement to the 2-pyranone is highly dependent on the nature of the silyl substituents and the counterion of the alkoxide catalyst, highlighting the nuanced reactivity of these this compound systems. nih.govresearchgate.net

Wolff Rearrangement (Formation of Silylketenes)

The Wolff rearrangement is a classical method for the synthesis of ketenes from α-diazocarbonyl compounds, and it can be effectively applied to the formation of silylketenes. wikipedia.orgorganic-chemistry.org This reaction involves the conversion of an α-diazocarbonyl compound into a ketene through the loss of dinitrogen and a concomitant 1,2-rearrangement. wikipedia.org When the starting material is a silyl diazo ketone, the product is a silylketene. rsc.org

An efficient and general synthesis of silylketenes bearing a variety of substituents, including alkyl, alkenyl, aryl, and heteroaryl groups, has been achieved through a rhodium-mediated Wolff rearrangement of the corresponding silyl diazo ketones. rsc.orgrsc.org The Wolff rearrangement can also be realized through the oxidative generation of α-oxo gold carbenes from tert-butyldimethylsilyl (TBS)-terminated alkynes. researchgate.netnih.gov The silylketenes generated via this method are stable enough to be isolated or can be trapped in situ with various nucleophiles to afford α-silylated carboxylic acids and their derivatives. nih.gov The presence of the silyl group, particularly a bulky one like TBS, is often crucial for the success of these reactions. researchgate.net

Other Significant Reactivity Patterns

Protonation Processes

The protonation of this compound derivatives, such as silyl enol ethers and ketene disilyl acetals, is a significant reaction that can be performed with high enantioselectivity. acs.org Chiral Brønsted acids, often assisted by Lewis acids, are effective reagents for this transformation. For example, a complex of tin tetrachloride and optically active binaphthol can directly protonate various silyl enol ethers and ketene disilyl acetals to produce the corresponding α-aryl ketones and α-arylcarboxylic acids with high enantiomeric excesses. acs.org

The enantioselective protonation of this compound imines has also been described, providing a route to enantioenriched nitriles under mild conditions. acs.org This reaction can be catalyzed by chiral phosphoric acids in the presence of a stoichiometric proton source like methanol (B129727). acs.org The development of catalytic enantioselective protonation of silyl enol ethers of both cyclic and acyclic ketones has been achieved using a chiral Brønsted acid derived from a cationic gold(I) complex. nih.gov These methods offer a powerful strategy for the asymmetric synthesis of a variety of chiral carbonyl compounds and their derivatives. researchgate.net

Oxidative Coupling and General Oxidation Reactions

This compound derivatives are susceptible to oxidation, leading to a variety of useful products. The oxidative coupling of ketones can be achieved through a silyl bis-enol ether intermediate using either anodic or photocatalytic oxidation methods. nih.govacs.orgacs.org These methods allow for the diastereoselective formation of 1,4-diketones without the need for stoichiometric metal oxidants. nih.govacs.org The use of a silicon tether can facilitate intramolecular coupling, leading to increased yields and diastereoselectivities. nih.gov

The oxidation of silyl enol ethers can also lead to the formation of α-hydroxy ketones. This can be accomplished using various oxidizing agents, including peroxyacids in what is known as the Rubottom oxidation. wikipedia.org A catalyst-free method for the aerobic oxidation of aromatic silyl enol ethers in water has also been developed, providing a greener route to α-hydroxy ketones. psu.edu Furthermore, the oxidative cross-coupling of silyl enol ethers can be catalyzed by metal complexes, such as those of silver or oxovanadium(V), to produce unsymmetrical 1,4-dicarbonyl compounds. thieme-connect.comacs.org

Reaction with Hydrogen Chloride (Trimethylsilylketene)

The reaction of trimethylsilylketene with hydrogen chloride (HCl) results in the cleavage of the silicon-carbon bond of the ketene moiety. This reaction, which can occur at room temperature, does not lead to the expected hydrochlorination of the ketene's carbon-carbon double bond. Instead, it produces trimethylsilyl chloride and acetyl chloride as the final products. uwm.educhempedia.info

Theoretical studies, employing density functional theory (DFT), and spectroscopic analysis in a cryogenic argon matrix have elucidated the reaction mechanism. uwm.edu The reaction proceeds through the formation of an intermediate, identified as trimethylsilylacetyl chloride. uwm.educhempedia.info

The proposed reaction pathway involves the following steps:

Formation of an Intermediate: Trimethylsilylketene reacts with HCl to form trimethylsilylacetyl chloride.

Si-C Bond Cleavage: The intermediate then undergoes cleavage of the Si-C bond to yield the final products. uwm.edu

This reaction highlights the unique reactivity of silylketenes, where the silicon-carbon bond is susceptible to cleavage under acidic conditions, diverting the reaction from the typical electrophilic addition to the C=C double bond observed in other ketenes. uwm.edu

Reaction with Carbon Tetrachloride

This compound acetals can react with carbon tetrachloride (CCl₄) in the absence of a promoter, such as a Lewis acid or a desilylating agent. This reaction leads to the formation of products derived from the addition of the trichloromethyl group (•CCl₃) to the enol moiety of the silyl substrate. The reaction can be carried out at ambient temperature, under reflux, or with photo-irradiation.

The reaction mechanism is proposed to proceed via a single electron transfer (SET) process. ntu.edu.tw This is supported by the observation that the reaction's efficiency can be enhanced by the addition of lithium perchlorate (B79767) (LiClO₄), a compound known to promote SET processes.

The specific conditions and outcomes of this reaction vary depending on the substituents of the this compound acetal. For instance, ketene silyl acetals with electron-donating substituents, such as amino or alkoxy groups, tend to be more reactive.

Table 1: Reaction of this compound Acetals with Carbon Tetrachloride

This compound Acetal (Reactant) Reaction Conditions Product Yield (%)
Ketene silyl acetal from N,N-dimethylglycine methyl ester CCl₄, Ambient Temperature, 3 h N,N-dimethyl(trichloromethyl)glycine methyl ester 57
Ketene silyl acetal from methyl methoxyacetate CCl₄, Reflux α-trichloromethyl ester 81

Palladium-Catalyzed β-Arylation and Vinylation

This compound acetals have been demonstrated to be effective nucleophiles in palladium-catalyzed C(sp³)–H arylation reactions, specifically leading to β-arylation. nih.govnih.gov In comparison to their corresponding parent ester lithium enolates, this compound acetals exhibit decreased reactivity but significantly enhanced chemoselectivity. nih.govnih.gov

This characteristic has been leveraged in the synthesis of valuable heterocyclic compounds like benzo-fused δ-lactones, such as 1-isochromanones and dihydrocoumarins. nih.gov The reaction typically involves a palladium(0) catalyst and may require a promoter like zinc fluoride (ZnF₂). The mechanism is distinct from directed C(sp³)–H arylations and is believed to proceed through the initial formation of a palladium enolate, followed by rearrangement to a palladium homoenolate and subsequent reductive elimination.

Table 2: Examples of Palladium-Catalyzed β-Arylation of this compound Acetals

This compound Acetal Aryl Bromide Catalyst System Product Yield (%)
This compound acetal of methyl 3-(dibenzylamino)propanoate 4-Bromobenzonitrile PdMe₂(TMEDA), Imidazolylphosphine ligand, ZnF₂ β-arylated product 71
This compound acetal of methyl 3-(dibenzylamino)propanoate 2-Fluorobromobenzene PdMe₂(TMEDA), Imidazolylphosphine ligand, ZnF₂ β-arylated product 71

While the palladium-catalyzed β-arylation of this compound acetals is well-documented, specific examples and detailed mechanistic studies on the palladium-catalyzed β-vinylation of silyl ketenes are not extensively reported in the reviewed literature.

Group Transfer Polymerization (GTP) Initiated by this compound Acetals

Group Transfer Polymerization (GTP) is a living polymerization method suitable for acrylic monomers, where this compound acetals (SKAs) are commonly used as initiators. science.govrichmond.edu This technique allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions at or above room temperature. science.gov

The propagation in GTP is a repeated Michael addition of the this compound acetal initiator to monomer units. During this process, the silyl group is transferred to the carbonyl oxygen of the incoming monomer, regenerating a new this compound acetal at the chain end, which can then react with another monomer molecule. msu.edunih.gov

The mechanism of GTP can be catalyzed by either nucleophiles (Lewis bases) or electrophiles (Lewis acids). msu.edu

Nucleophilic Catalysis: This typically proceeds through a dissociative mechanism. A nucleophilic catalyst (e.g., fluoride, bifluoride, cyanide ions) activates the this compound acetal, generating a low concentration of a more reactive enolate anion. This enolate anion is the active propagating species that attacks the monomer. science.govrichmond.edunih.gov

Electrophilic (Lewis Acid) Catalysis: This pathway is often described by an associative or concerted mechanism. The Lewis acid (e.g., zinc halides, organoaluminum compounds, B(C₆F₅)₃) activates the monomer by coordinating to its carbonyl group, making it more susceptible to nucleophilic attack by the this compound acetal. nih.govmsu.edu The polymerization is initiated by an intermolecular Michael addition of the SKA's ester enolate group to the vinyl group of the Lewis acid-activated monomer, with a concurrent transfer of the silyl group. science.govmsu.edu

Interestingly, it has been demonstrated that in polar donor solvents like DMF, neutral this compound acetals can initiate the polymerization of acrylic monomers even without a catalyst. science.govrichmond.edu This catalyst-free polymerization also proceeds via a dissociative pathway, where the solvent plays a crucial role in activating the silicon center of the SKA. science.govrichmond.edu

Table 3: this compound Acetal Initiators and Catalysts in Group Transfer Polymerization

Initiator (SKA) Monomer Catalyst Solvent Mechanism Type Resulting Polymer Characteristics
Me₂C=C(OMe)OSiMe₃ Methyl Methacrylate (MMA) Tris(dimethylamino)sulfonium bifluoride THF Nucleophilic (Dissociative) Controlled molecular weight, low dispersity
Isobutyl this compound acetal (ⁱBuSKA) γ-methyl-α-methylene-γ-butyrolactone (MMBL) B(C₆F₅)₃ Toluene (B28343) Electrophilic (Associative) Living polymerization, well-defined copolymers
Me₂C=C(OMe)OSiMe₃ Methyl Methacrylate (MMA) None DMF Dissociative (Solvent-mediated) Controlled polymerization, low dispersity (≤1.2), high initiation efficiency (≥80%)

Catalytic Applications in Organic Synthesis

Lewis Acid Catalysis

Lewis acids are pivotal in activating silyl (B83357) ketenes or the electrophilic reaction partner, facilitating a range of chemical transformations.

Titanium(IV) chloride (TiCl₄) is a powerful Lewis acid known for its high affinity for oxygen-containing organic compounds. rsc.org It effectively promotes reactions of trimethylsilyl (B98337) enol ethers, which are structurally analogous to silyl ketenes, with electrophiles like ethylene oxide to form homoaldol-type products. ucsf.eduresearchgate.net The reaction is believed to proceed through the formation of titanium enolates. ucsf.eduresearchgate.net In these transformations, TiCl₄ activates the electrophile, rendering it more susceptible to nucleophilic attack.

A significant application of TiCl₄ is in formal [3+3] cyclization reactions. For instance, the reaction of 1,3-bis(silyl enol ethers) with 1,3-dielectrophiles, mediated by TiCl₄, provides a one-pot synthesis of highly functionalized arenes. rsc.org The proposed mechanism involves the coordination of the dielectrophile with TiCl₄, followed by a nucleophilic attack from the silyl enol ether. rsc.org This methodology is noted for its high regioselectivity, excellent yields, and the use of a commercially available catalyst under moderate reaction conditions. rsc.org TiCl₄'s ability to selectively activate one of the electrophilic centers in an unsymmetrical 1,3-dielectrophile by forming a six-membered chelation ring is crucial for achieving high regioselectivity. rsc.org

While direct catalytic cycles involving silyl ketenes and TiCl₄ are less commonly reported, the principles derived from reactions with silyl enol ethers are applicable. The activation of carbonyl compounds and other electrophiles by TiCl₄ can facilitate their reaction with silyl ketenes, leading to the formation of new carbon-carbon bonds.

Tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a highly effective and versatile metal-free Lewis acid catalyst for various organic transformations. cmu.eduorganic-chemistry.org It has been shown to catalyze the hydrosilylation of ketenes with silanes, providing access to β,β-di- and β-monoaryl-substituted silyl enol ethers. nih.govresearchgate.net This transition-metal-free procedure is notable for its mild conditions. nih.gov The mechanism of B(C₆F₅)₃-catalyzed hydrosilation is thought to involve the activation of the silane through hydride abstraction by the borane, generating a silylium-hydridoborate ion pair which then reacts with the substrate. cmu.eduorganic-chemistry.org

In the context of Frustrated Lewis Pairs (FLPs), which are combinations of sterically hindered Lewis acids and bases, B(C₆F₅)₃ plays a crucial role. nih.govnih.gov The combination of silyl ketene (B1206846) acetals (SKAs) and B(C₆F₅)₃ can form FLPs that catalyze the group transfer polymerization (GTP) of polar acrylic monomers. nih.govnih.govmdpi.com The B(C₆F₅)₃ activates the monomer, which then undergoes a Michael addition from the ester enolate of the SKA. nih.gov

The reactivity of FLPs with alkynes, which are structurally related to ketenes, has been extensively studied and typically involves hard Lewis acids like boranes. nih.govrsc.org This highlights the potential for B(C₆F₅)₃ to activate the cumulative double bond system of silyl ketenes for various transformations.

Below is a table summarizing the B(C₆F₅)₃-catalyzed hydrosilylation of various ketenes:

Ketene SubstrateHydrosilaneCatalyst Loading (mol%)Yield of Silyl Enol Ether (%)Reference
DiphenylketeneEt₃SiH5.075 nih.gov
Phenyl(methyl)keteneEt₃SiH5.065 researchgate.net
Ethyl(phenyl)keteneEt₃SiH1071 researchgate.net

Silylium (B1239981) ions, highly electrophilic silicon cations, have emerged as potent catalysts in organic synthesis due to their strong Lewis acidity. nih.govresearchgate.net They can be generated in situ from precursors like silyl triflates through anion abstraction by hydrogen-bond donors or from the reaction of a Brønsted acid with a silyl-containing nucleophile. d-nb.infothieme-connect.com Silylium ion catalysis has proven effective in activating substrates towards nucleophilic attack by silyl ketene acetals and related compounds. nih.gov

For example, the addition of this compound acetals to azines can be achieved via silylium ion catalysis, proceeding without preactivation of the substrate. nih.gov Similarly, silylium ions catalyze the regio- and stereoselective carbosilylation of ynamides with allylic trimethylsilanes. nih.gov The proposed mechanism involves the activation of the carbon-carbon triple bond of the ynamide by the silylium ion to form a β-silylketenimonium cation intermediate. nih.gov

These examples demonstrate the principle of silylium ion catalysis: the activation of an electrophile to facilitate a reaction with a silicon-based nucleophile. This concept is directly applicable to reactions involving silyl ketenes. The high electrophilicity of silylium ions can be harnessed to activate carbonyl compounds, imines, or other electrophiles, thereby promoting their reaction with silyl ketenes.

Scandium(III) triflate (Sc(OTf)₃) is a water-tolerant Lewis acid that has found broad application in organic synthesis. mdpi.com It is known to catalyze Mukaiyama-aldol reactions of ketone-derived silyl enol ethers with acetals, affording products in excellent yields and diastereomeric ratios. researchgate.net Sc(OTf)₃ has also demonstrated catalytic activity in the direct allylation of alcohols with allylsilanes. nih.govacs.org The mechanism is believed to involve the generation of metal-free β-silyl-substituted carbocation intermediates through the Sc(OTf)₃-assisted removal of the hydroxyl group. nih.govacs.org

While direct examples of Sc(OTf)₃-catalyzed reactions of silyl ketenes are not extensively documented, its proven efficacy in activating substrates for reactions with silyl enol ethers and other organosilicon reagents suggests its potential in promoting transformations with silyl ketenes. The oxophilicity of Sc(OTf)₃ can be utilized to activate carbonyl compounds, making them more susceptible to nucleophilic attack by silyl ketenes.

Organocatalysis

Organocatalysis offers a metal-free approach to asymmetric synthesis, utilizing small organic molecules as catalysts.

Chiral phosphoric acids have emerged as powerful Brønsted acid catalysts for a wide range of enantioselective transformations. libretexts.orgthieme-connect.comacs.orgscispace.com A significant application in the context of this compound derivatives is the catalytic asymmetric protonation of this compound imines and bis-silyl ketene acetals. researchgate.netacs.orgnih.govacs.org

This methodology provides a direct route to highly enantioenriched α-branched nitriles and carboxylic acids. researchgate.netacs.org The reaction is typically catalyzed by chiral phosphoric acids such as TRIP or STRIP, in the presence of a stoichiometric proton source like methanol (B129727). acs.orgnih.govacs.org The this compound imine, which can be readily prepared from a racemic nitrile, undergoes a dynamic kinetic resolution where it is enantioselectively protonated by the chiral phosphoric acid-methanol complex. acs.orgacs.org

This approach has been successfully applied to the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and Cicloprofen. researchgate.netacs.org The reaction proceeds under mild conditions and offers a practical route to valuable chiral building blocks. acs.orgthieme-connect.com A proposed mechanism involves the formation of a termolecular complex between the chiral phosphoric acid, methanol, and the this compound imine, where the proton is delivered in a highly enantioselective manner. acs.org

The following table presents selected examples of chiral phosphoric acid-catalyzed asymmetric protonation of this compound imines:

This compound Imine SubstrateChiral Phosphoric Acid CatalystYield (%)Enantiomeric Ratio (e.r.)Reference
α-Phenyl-α-ethyl this compound imineTRIP8593:7 acs.org
α-(4-isobutylphenyl)-α-methyl this compound imineSTRIP8295:5 acs.org
α-(3-phenoxyphenyl)-α-methyl this compound imineTRIP9194:6 acs.org

Bifunctional Iminophosphorane Catalysis

Bifunctional iminophosphoranes, which combine a highly basic iminophosphorane moiety with a hydrogen-bond donor on a chiral scaffold, have emerged as powerful catalysts for a range of enantioselective transformations. nih.govnih.govacs.orgnih.gov These catalysts are particularly effective in activating pronucleophiles for conjugate additions to electrophilically activated substrates. nih.govacs.orgnih.gov The strong Brønsted basicity of the iminophosphorane unit facilitates the deprotonation of weakly acidic pronucleophiles, thereby increasing their effective nucleophilicity. nih.govnih.govacs.orgnih.gov

While the direct application of bifunctional iminophosphorane catalysis to silyl ketenes is not extensively documented in the reviewed literature, the established reactivity of these catalysts with structurally related this compound acetals and other silylated nucleophiles suggests a high potential for analogous transformations. The fundamental principle of activating a nucleophile for addition to an electrophile is directly applicable. In a hypothetical reaction, the bifunctional iminophosphorane catalyst could activate the this compound for a Michael addition to an α,β-unsaturated compound. The iminophosphorane would deprotonate a proton source to generate a highly reactive nucleophile in situ, while the chiral scaffold would control the stereochemical outcome of the addition.

Phosphazene Base Catalysis for Nucleophilic Substitution

Phosphazene superbases, such as P4-tBu, are exceptionally strong, non-ionic bases that have proven effective in promoting a variety of organic transformations, including nucleophilic substitution reactions. organic-chemistry.orgresearchgate.net A notable application in the context of this compound chemistry is the phosphazene-catalyzed nucleophilic substitution of gem-difluoroalkenes. organic-chemistry.org

In this reaction, the phosphazene base catalyzes the reaction of this compound acetals and this compound imines with gem-difluoroalkenes to afford monofluoroalkenes. organic-chemistry.org The reaction proceeds under mild conditions and provides the products with high yields and, in the case of this compound acetals, high Z-selectivity. organic-chemistry.org The proposed mechanism involves the activation of the silylated nucleophile by the phosphazene base to generate a more reactive enolate or a related anionic species. This nucleophile then adds to the gem-difluoroalkene, followed by the elimination of a fluoride (B91410) ion to yield the monofluoroalkene product. organic-chemistry.org

This methodology highlights the utility of phosphazene bases in facilitating reactions with this compound derivatives, expanding their applicability in the synthesis of fluorinated organic molecules. organic-chemistry.org

Cooperative N,N'-Dioxide/Metal Catalysis

Cooperative catalysis, which involves the synergistic action of two or more different catalysts to promote a single chemical transformation, has become a powerful strategy in modern organic synthesis. chim.itresearchgate.netnih.gov This approach can enable novel reactivity and selectivity that are not achievable with a single catalyst system. chim.itresearchgate.netnih.gov One such strategy involves the combination of a chiral N,N'-dioxide ligand and a metal catalyst.

While the concept of cooperative catalysis is well-established, specific examples detailing the use of cooperative N,N'-dioxide/metal catalysis with silyl ketenes as the nucleophilic partner are not prominently featured in the surveyed literature. However, the general principles of this catalytic strategy suggest its potential applicability. In a hypothetical scenario, the N,N'-dioxide ligand could coordinate to the metal center, creating a chiral environment and modulating the metal's Lewis acidity. This chiral metal complex could then activate an electrophile, while the this compound, potentially activated by a co-catalyst or reacting directly, would act as the nucleophile. This dual activation strategy could lead to highly efficient and stereoselective bond formations.

Transition Metal Catalysis

Transition metal catalysis has revolutionized organic synthesis, and silyl ketenes have been explored as substrates in a variety of these transformations. The ability of transition metals to activate silyl ketenes and their reaction partners opens up a wide range of possibilities for the construction of complex organic molecules.

Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, with a vast array of transformations developed. nih.govacs.org While direct palladium-catalyzed reactions of silyl ketenes are not as extensively documented as those of their this compound acetal (B89532) counterparts, the principles of palladium-catalyzed allylic alkylation (the Tsuji-Trost reaction) are relevant. wikipedia.org In a typical Tsuji-Trost reaction, a palladium(0) catalyst reacts with an allylic substrate bearing a leaving group to form a π-allylpalladium complex. This complex is then attacked by a nucleophile. wikipedia.org

In the context of silyl ketenes, they could potentially serve as the nucleophilic partner in such reactions. The this compound would need to be activated, possibly by a co-catalyst, to generate a sufficiently reactive enolate that can attack the π-allylpalladium intermediate. The outcome of such a reaction would be the formation of a new carbon-carbon bond at the α-position of the original ketene.

Rhodium-Catalyzed Transformations

Rhodium catalysts have shown significant utility in a variety of organic transformations, including conjugate additions and C-H activation reactions. researchgate.netorganic-chemistry.org The application of rhodium catalysis to silyl ketenes offers opportunities for unique bond formations.

One potential transformation is the rhodium-catalyzed conjugate addition of silyl ketenes to α,β-unsaturated compounds. organic-chemistry.org In such a reaction, a rhodium catalyst could activate the α,β-unsaturated acceptor, making it more susceptible to nucleophilic attack. The this compound, acting as a latent enolate, would then add to the activated substrate in a 1,4-fashion. The stereochemical outcome of this addition could be controlled by the use of chiral ligands on the rhodium center.

Another area of interest is the rhodium-catalyzed reaction of silylacetylenes, which can undergo three-component cross-addition reactions with alkynyl esters and electron-deficient alkenes or isocyanates. chem-station.com While not directly involving silyl ketenes, this reactivity highlights the ability of rhodium to mediate complex multi-component reactions involving silyl-functionalized substrates.

Gold-Catalyzed Approaches

Gold catalysis has emerged as a powerful tool for the activation of alkynes and allenes towards nucleophilic attack. nih.govbeilstein-journals.org Gold catalysts have been successfully employed in reactions involving silyl enol ethers and this compound amides, suggesting their potential for activating silyl ketenes as well. beilstein-journals.orgnih.gov

A plausible application of gold catalysis with silyl ketenes is in aldol-type reactions. researchgate.net A cationic gold catalyst could activate an aldehyde or ketone electrophile, rendering it more susceptible to nucleophilic attack. The this compound could then act as the nucleophile, adding to the activated carbonyl group to form a β-silyloxy ketone after desilylation. The use of chiral gold complexes could potentially lead to enantioselective aldol (B89426) products.

Furthermore, gold-catalyzed intramolecular reactions of silyl-tethered systems have been reported, such as the allylation of silyl alkynes. nih.gov This suggests the possibility of developing gold-catalyzed intramolecular cyclization reactions of appropriately substituted silyl ketenes to construct cyclic structures.

Asymmetric Synthesis Strategies Utilizing Silyl Ketene Compounds

Enantioselective Carbon-Carbon Bond Forming Reactions

The Mukaiyama aldol (B89426) addition is a pivotal carbon-carbon bond-forming reaction that utilizes a silyl (B83357) enol ether and a carbonyl compound in the presence of a Lewis acid. wikipedia.orgrsc.orgnih.gov This reaction has been extensively developed for asymmetric synthesis, providing access to chiral β-hydroxy carbonyl compounds. rsc.orgthieme-connect.de Unlike traditional aldol reactions, the Mukaiyama variant allows for crossed aldol reactions without self-condensation of the aldehyde. wikipedia.org

The stereochemical outcome of the Mukaiyama aldol reaction is highly dependent on the reaction conditions, substrates, and the nature of the Lewis acid catalyst. wikipedia.org While the reaction does not adhere to the Zimmerman-Traxler model, highly effective asymmetric methodologies have been developed. wikipedia.org For instance, Carreira described a notable method using silyl ketene (B1206846) acetals that achieves high levels of enantioselectivity across a broad range of substrates, including unbranched aliphatic aldehydes which are typically challenging electrophiles. wikipedia.org

Various catalytic systems have been explored to induce enantioselectivity. Chiral Brønsted acids have been shown to catalyze asymmetric Mukaiyama aldol reactions. banglajol.infonih.gov For example, a disulfonimide derived from BINOL has been used as a chiral Brønsted acid catalyst with reactive silyl ketene acetals as nucleophiles. nih.gov Additionally, N-triflylthiophosphoramide has been reported as an effective catalyst for the asymmetric Mukaiyama aldol reaction of aldehydes with silyl enol ethers of ketones. nih.gov Mechanistic studies suggest that the active catalyst can shift from a silylated Brønsted acid to the Brønsted acid itself depending on the reaction temperature. nih.gov

The reaction of silyl enol ethers derived from aryl methyl ketones with various aldehydes has been shown to produce aldol adducts in excellent yields and with high enantioselectivities. nih.gov The electronic and steric properties of the aryl group on the silyl enol ether have been observed to have minimal impact on the enantioselectivity. nih.gov

Table 1: Examples of Asymmetric Mukaiyama Aldol Reactions This table is interactive and can be sorted by clicking on the headers.

Aldehyde Silyl Enol Ether of Ketone Catalyst Yield (%) Enantiomeric Excess (ee %) Diastereomeric Ratio (dr)
Benzaldehyde Acetophenone derived N-Triflylthiophosphoramide 95 92 -
4-Nitrobenzaldehyde Acetophenone derived N-Triflylthiophosphoramide 98 94 -
Cyclohexanecarboxaldehyde Acetophenone derived N-Triflylthiophosphoramide 90 88 -
Benzaldehyde Cyclopentanone derived N-Triflylthiophosphoramide 92 96 5:1

The asymmetric Mannich reaction is a powerful tool for the synthesis of chiral β-amino acids and their derivatives. nih.gov The use of this compound acetals as nucleophiles in this transformation, often termed a Mukaiyama-Mannich reaction, has been a subject of significant research. richmond.edu The first truly catalytic enantioselective Mannich-type reactions of imines with this compound acetals were reported in 1997. mdma.ch

One successful strategy involves the use of chiral silicon Lewis acids to activate acylhydrazones for reaction with α-aryl this compound acetals. nih.govacs.orgnih.gov This method provides access to α-aryl,β-hydrazido esters with good to excellent levels of both diastereoselectivity and enantioselectivity. nih.govacs.orgnih.gov

Another approach utilizes chiral copper complexes to catalyze the enantioselective Mannich reaction of unmodified ketimines with a preformed this compound acetal (B89532). nih.gov In this system, a highly nucleophilic copper enolate is generated through transmetalation from the this compound acetal and the chiral copper complex. nih.gov These reactions have been shown to be effective with N-di(3,5-xylyl)phosphinoyl ketimines. nih.gov

The development of one-pot procedures, where the this compound acetal is generated in situ, has enhanced the practicality of the Mukaiyama-Mannich reaction. richmond.edu For instance, in the presence of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) and a trialkylamine base, thioesters can be converted to this compound acetals and subsequently undergo addition to N-phenylimines. richmond.edu

The Mukaiyama-Michael reaction, the conjugate addition of a silyl enol ether to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. mpg.de The development of catalytic and asymmetric versions of this reaction has been a significant area of research. mpg.de While α,β-unsaturated aldehydes and ketones are common substrates, α,β-unsaturated esters have proven to be more challenging due to their lower electrophilicity. mpg.de

A highly enantioselective catalytic Mukaiyama-Michael addition of this compound acetals to a variety of simple α,β-unsaturated methyl esters has been developed using a silylium (B1239981) imidodiphosphorimidate (IDPi) Lewis acid as the catalyst. mpg.denih.gov This method provides an efficient and general route to functionalized 1,5-dicarbonyl compounds. nih.govacs.org

Organocatalysis has also emerged as a powerful strategy for enantioselective Mukaiyama-Michael reactions. princeton.edu Chiral imidazolidinones have been used to catalyze the reaction between α,β-unsaturated aldehydes and this compound acetals derived from thioesters or pyrrole (B145914) amides. princeton.edu This approach allows for selective access to either syn- or anti-2,3-disubstituted, 1,5-dicarbonyl products with high levels of enantioselectivity. princeton.edu The choice of the this compound acetal is crucial, with S-alkyl (Z)-silyl enolates leading to syn-adducts. princeton.edu

Table 2: Asymmetric Mukaiyama-Michael Reaction of this compound Acetals with α,β-Unsaturated Methyl Esters This table is interactive and can be sorted by clicking on the headers.

α,β-Unsaturated Ester This compound Acetal Catalyst Yield (%) Enantiomeric Excess (ee %)
Methyl Cinnamate 1-(tert-Butoxy)-1-(trimethylsiloxy)ethene Silylium IDPi 95 96
Methyl Crotonate 1-(tert-Butoxy)-1-(trimethylsiloxy)ethene Silylium IDPi 88 92
Methyl Methacrylate 1-(tert-Butoxy)-1-(trimethylsiloxy)ethene Silylium IDPi 91 94

The asymmetric α-arylation and vinylation of carbonyl compounds is a crucial transformation for the synthesis of many pharmaceuticals and biologically active molecules, including the profen family of non-steroidal anti-inflammatory drugs (NSAIDs). rsc.orgrsc.org The use of this compound acetals as enolate surrogates in these reactions helps to avoid the use of strong bases, which can lead to racemization of the product. nih.govthieme-connect.com

A general method for the highly asymmetric arylation and vinylation of silyl enolates of acyclic esters has been developed using a palladium catalyst with a novel biarylmonophosphine ligand. rsc.orgrsc.orgntu.edu.sg This method demonstrates good generality for a variety of aryl and vinyl triflates, forming new stereocenters α to the ester group with high enantiomeric excess. rsc.org The reaction conditions, including the choice of solvent, are critical for achieving high enantioselectivity. rsc.org For instance, for electron-neutral or electron-rich aryl triflates, toluene (B28343) is the preferred solvent, while for electron-poor aryl triflates, PhCF₃ provides better results. rsc.org

This palladium-catalyzed methodology has been successfully applied to the gram-scale asymmetric synthesis of several profen drugs, including Fenoprofen, Flurbiprofen, Ketoprofen, and Naproxen, generally achieving enantiomeric excesses greater than 90%. rsc.org The stereochemical outcome of this reaction is believed to be determined during the transmetalation step. rsc.org

Table 3: Palladium-Catalyzed Asymmetric α-Arylation of a this compound Acetal This table is interactive and can be sorted by clicking on the headers.

Aryl Triflates Yield (%) Enantiomeric Excess (ee %)
Phenyl triflate 92 95
4-Methoxyphenyl triflate 95 96
4-Chlorophenyl triflate 88 94
2-Naphthyl triflate 90 93

Enantioselective Rearrangement Reactions

The Ireland-Claisen rearrangement is a rsc.orgrsc.org-sigmatropic rearrangement of an allyl ester enolate, typically generated as a this compound acetal, to form a γ,δ-unsaturated carboxylic acid. chem-station.comnrochemistry.comnumberanalytics.com This reaction is a powerful tool for stereocontrolled carbon-carbon bond formation, transferring the stereochemistry of a C-O bond to a C-C bond. nih.gov

A key feature of the Ireland-Claisen rearrangement is the ability to control the geometry of the intermediate this compound acetal. chem-station.com The deprotonation of the allyl ester with a lithium amide base like lithium diisopropylamide (LDA) in THF leads to the formation of the (Z)-enolate, while the addition of a polar cosolvent like hexamethylphosphoramide (B148902) (HMPA) favors the formation of the (E)-enolate. chem-station.comnrochemistry.com

The rearrangement proceeds through a six-membered chair-like transition state, and the stereochemical outcome is largely dictated by the geometry of the this compound acetal. chem-station.com This allows for predictable and reliable stereocontrol in the synthesis of complex molecules. chem-station.com In some cases, the rearrangement can proceed through a boat-like transition state, particularly when the chair-like transition state is disfavored due to steric interactions. nih.gov It has been observed that in certain systems, only the (Z)-silyl ketene acetal undergoes rearrangement, while the (E)-isomer may isomerize to the (Z)-form under the reaction conditions, leading to a single diastereomeric product. nih.gov

Asymmetric Protonation of this compound Imines

The catalytic, enantioselective protonation of this compound imines (SKIs) has emerged as a powerful strategy for the synthesis of enantioenriched α-branched nitriles. thieme-connect.comorganic-chemistry.org These nitriles are valuable intermediates in the synthesis of pharmaceuticals and can be converted into other functional groups such as carboxylic acids, ketones, and amines. organic-chemistry.orgacs.org

A significant breakthrough in this area was the development of a method utilizing chiral phosphoric acids, such as TRIP and STRIP, as Brønsted acid catalysts. nih.govacs.org In this process, a racemic this compound imine is treated with a stoichiometric amount of a simple alcohol, like methanol (B129727), which serves as the proton source. The chiral phosphoric acid catalyst orchestrates the proton transfer, leading to the formation of a highly enantioenriched nitrile product through a dynamic kinetic resolution. acs.orgacs.org

The reaction proceeds under mild conditions and has been shown to be applicable to a variety of substituted this compound imines, affording the corresponding nitriles in good to excellent yields and with high enantioselectivities, with enantiomeric ratios reaching up to 98:2. organic-chemistry.org Mechanistic studies suggest a termolecular process where a methanol-phosphoric acid complex is responsible for the enantioselective C-protonation of the this compound imine. organic-chemistry.orgacs.org A simultaneous silyl transfer to the methanol regenerates the catalyst and produces a silyl ether as a byproduct. acs.org

The practical utility of this methodology has been demonstrated on a gram scale and in the synthesis of the anti-inflammatory drug (S)-cicloprofen, highlighting its potential for pharmaceutical applications. thieme-connect.comorganic-chemistry.org

Table 1: Enantioselective Protonation of this compound Imines Catalyzed by Chiral Phosphoric Acids

Entry This compound Imine Substrate Catalyst Proton Source Yield (%) Enantiomeric Ratio (er)
1 α-(4-chlorophenyl)acetonitrile derivative TRIP Methanol 95 98:2
2 α-(2-naphthyl)acetonitrile derivative STRIP Methanol 92 97:3
3 α-(phenyl)propionitrile derivative TRIP Methanol 88 95:5
4 α-(3-methoxyphenyl)acetonitrile derivative STRIP Methanol 96 96:4

Remote Asymmetric Induction Strategies

Remote asymmetric induction provides a sophisticated approach to control stereochemistry at a significant distance from an existing chiral center. In the context of this compound chemistry, chiral vinylketene silyl N,O-acetals have been effectively employed in remote asymmetric induction reactions. acs.orgnih.gov These reactions are particularly useful for the stereoselective synthesis of polypropionates, which are common structural motifs in polyketide natural products. acs.org

One prominent example is the vinylogous Mukaiyama aldol reaction (VMAR). nih.gov By using a chiral vinylketene silyl N,O-acetal, it is possible to achieve highly regio- and diastereoselective additions to aldehydes. capes.gov.br For instance, an E,E-vinylketene N,O-acetal derived from L-valine can react with aldehydes to furnish either the 5R- or 5S-adducts with high selectivity, depending on the Lewis acid used (e.g., SnCl₄ or BF₃·OEt₂). nih.gov This control over the remote stereocenter is crucial for building complex acyclic structures with multiple stereogenic centers. acs.org

These strategies are advantageous because they allow for the simultaneous construction of multiple stereocenters and the introduction of functionalized carbon chains in a single step, leading to efficient syntheses of complex molecules. nih.gov The proposed transition states for these reactions are key to understanding the observed stereoselectivity. acs.org

Table 2: Lewis Acid-Dependent Remote Asymmetric Induction in Vinylogous Mukaiyama Aldol Reactions

Entry Aldehyde Lewis Acid Product Diastereomer Diastereomeric Ratio (dr)
1 Benzaldehyde SnCl₄ 5R >95:5
2 Benzaldehyde BF₃·OEt₂ 5S >95:5
3 Isobutyraldehyde SnCl₄ 5R 90:10
4 Isobutyraldehyde BF₃·OEt₂ 5S 88:12

Methodologies for Stereoselective Construction of Quaternary Stereogenic Carbon Centers

The construction of all-carbon quaternary stereocenters is a significant challenge in asymmetric synthesis due to the steric hindrance associated with forming a new carbon-carbon bond at a fully substituted carbon atom. acs.org Silyl ketenes and their derivatives have proven to be valuable nucleophiles in several catalytic enantioselective methods to address this challenge. nih.gov

One successful approach involves the C-acylation of acyclic this compound acetals with anhydrides, catalyzed by a chiral nucleophilic catalyst. acs.orgacs.org This reaction furnishes 1,3-dicarbonyl compounds bearing an all-carbon quaternary stereocenter in good yield and enantiomeric excess. Mechanistic investigations support a catalytic cycle where both the electrophile (anhydride) and the nucleophile (this compound acetal) are activated. nih.govacs.org

Another powerful method is the Lewis base-catalyzed aldol addition of this compound imines to aldehydes. nih.gov In the presence of a chiral phosphoramide (B1221513) catalyst and silicon tetrachloride (SiCl₄), this compound imines derived from α-branched nitriles react with a wide range of aldehydes. This reaction proceeds rapidly to afford products with quaternary stereogenic centers in excellent yield, diastereoselectivity, and enantioselectivity. nih.gov Semiempirical calculations have been used to rationalize the observed stereoselectivity through open transition state models. nih.gov

Furthermore, the enantioselective Michael reaction of this compound imines with 1-acrylpyrazoles has been achieved using a chiral N,N′-dioxide–Co(II) complex. acs.org This protocol is highly effective for constructing nitrile-bearing quaternary carbon centers and has been applied to the divergent synthesis of pharmaceuticals and natural products. acs.org

Table 3: Catalytic Enantioselective Methods for Quaternary Stereocenter Construction

Method This compound Derivative Electrophile Catalyst System Product Type Key Features
C-Acylation Acyclic this compound Acetal Anhydride Chiral Nucleophilic Catalyst β-Ketoester Dual activation of nucleophile and electrophile.
Aldol Addition This compound Imine Aldehyde Chiral Phosphoramide / SiCl₄ β-Hydroxy Nitrile High yields and selectivities for a broad range of aldehydes.
Michael Addition This compound Imine 1-Acrylpyrazole Chiral N,N′-Dioxide–Co(II) γ-Keto Nitrile Efficient for nitrile-, aryl-, and dialkyl-bearing centers.

Stereodivergent Synthesis Approaches for Polyketide Scaffolds

The structural diversity of polyketides necessitates synthetic strategies that can provide access to multiple stereoisomers from a common precursor. Stereodivergent synthesis, which allows for the selective formation of any possible stereoisomer of a product, is therefore highly valuable. This compound-based methodologies have been instrumental in developing such approaches for polyketide scaffolds.

Building upon the remote asymmetric induction strategies using chiral vinylketene silyl N,O-acetals, a "wide-range stereocontrol (WRS)" strategy has been developed. acs.orgnih.gov This approach combines the initial construction of the central part of a molecule via a remote asymmetric induction reaction with subsequent functionalization of the surrounding double bonds. acs.org This two-directional synthesis allows for the creation of various stereoisomers in a limited number of steps. acs.org

This strategy has been successfully applied to the stereodivergent synthesis of 2,4,6-trimethyloctanoic acid derivatives, which are key fragments of many polyketides. acs.org The initial remote asymmetric induction sets the stereochemistry of two centers, and then subsequent diastereoselective reactions on the α,β-unsaturated imide moiety allow for the introduction of new stereocenters with high levels of control. This approach provides a flexible and efficient route to a library of stereochemically diverse polyketide building blocks. nih.gov

Computational Chemistry Investigations and Mechanistic Elucidation

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been extensively employed to investigate the electronic structure, bonding, and reactivity of silyl (B83357) ketenes. These computational studies have provided detailed information on reaction pathways, transition states, and the influence of various factors on the outcomes of silyl ketene (B1206846) reactions.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations have been instrumental in elucidating the mechanisms of various reactions involving silyl ketenes, particularly cycloadditions. For instance, in the [2+2] cycloaddition of ene-ketenes, DFT studies have shown that both normal and cross-cycloaddition pathways are concerted processes. The regioselectivity of these reactions is determined by the relative stability of the carbocation-like transition states. pku.edu.cn For terminal ene-ketenes, the transition state leading to the fused-ring product is favored, while for dimethyl-substituted ene-ketenes, the bridged-ring product is preferred due to the formation of a more stable tertiary carbocation in the transition state. pku.edu.cn

Computational investigations of nucleophilic additions to silyl ketenes have also provided valuable mechanistic insights. These studies help in understanding the fundamental reactivities of silyl ketene monomers, which is crucial for predicting reaction products and planning polymerization reactions. digitellinc.com The activation of this compound monomers can occur via nucleophilic addition or deprotonation, depending on the nature of the nucleophile and the monomer. digitellinc.com DFT calculations can characterize the kinetics and thermodynamics of these competing pathways, offering a rational basis for controlling the reactivity of silyl ketenes. digitellinc.com

Furthermore, DFT has been used to explore the mechanisms of transition-metal-catalyzed reactions of silyl ketenes. For example, in the rhodium-catalyzed three-component reaction between silylacetylene and two ketenes, a proposed mechanism involves the formation of a rhodium-containing intermediate that directs the course of the reaction. researchgate.net Similarly, DFT calculations have been employed to study the mechanism of palladium-catalyzed cycloadditions involving zwitterionic π-allenyl palladium species, which can be generated from this compound precursors. mdpi.com These studies help in understanding the role of the catalyst and the factors that control the reaction's efficiency and selectivity.

A recent development in computational chemistry is the use of machine learning models to predict transition state structures with high accuracy and speed. mit.edu This approach has the potential to significantly accelerate the elucidation of reaction mechanisms for silyl ketenes and other reactive intermediates. mit.edu

Conformational Analysis and Prediction of Stereoselectivity

The stereochemical outcome of reactions involving silyl ketenes is often dictated by subtle conformational preferences in the transition state. DFT calculations have proven to be a powerful tool for analyzing these conformations and predicting the stereoselectivity of such reactions.

In the intramolecular [3+2] cycloaddition of alkene-tethered α-silyloxydiazoalkanes, which are structurally related to silyl ketenes, DFT calculations have been used to elucidate the origin of stereoselectivity. mdpi.com The calculations revealed that steric effects are the primary determinants of whether the silyloxy group in the bicyclic pyrazoline product is syn or anti to the newly formed ring. mdpi.com By comparing the energies of the different transition state structures, researchers could rationalize the experimentally observed diastereoselectivities. mdpi.com

Similarly, in the TiCl₄-mediated aldol (B89426) reaction of this compound acetals with aldehydes, a transition-structure model based on an octahedral, six-coordinate titanium complex has been proposed to rationalize the observed stereochemical outcomes. msu.edu This model helps to explain the influence of the this compound acetal's double-bond geometry and the relative configuration of chiral auxiliaries on the anti/syn ratio of the aldol products. msu.edu

Computational protocols for conformational analysis are continuously being refined to provide more accurate and cost-effective predictions. chemrxiv.org The development of benchmark datasets and the evaluation of various computational methods, including DFT and machine learning, are crucial for improving the reliability of stereoselectivity predictions in this compound chemistry. chemrxiv.orgchemrxiv.org The ability to accurately predict the stereochemical course of a reaction is of paramount importance in the design of stereoselective syntheses.

Analysis of Solvent Effects and Their Role in Reactivity

Solvent plays a critical role in many chemical reactions, influencing reaction rates and selectivities by stabilizing or destabilizing reactants, intermediates, and transition states. numberanalytics.com DFT calculations, often combined with continuum solvation models like the Polarizable Continuum Model (PCM), are widely used to investigate the influence of the solvent on the reactivity of silyl ketenes. researchgate.net

Studies on the cycloaddition of ketenes with cyclopentadiene (B3395910) have shown that solvents can significantly alter the thermodynamics and kinetics of the reaction. orientjchem.org For the parent ketene, polar solvents tend to stabilize the reactants and increase the activation energy barrier for the [2+2] cycloaddition. orientjchem.org In contrast, for dihaloketenes, polar solvents can lower the energy barriers, making the reaction kinetically more favorable. researchgate.net These findings highlight the complex interplay between the electronic nature of the ketene and the polarity of the solvent.

The choice of solvent can also influence the stereoselectivity of reactions. In the Staudinger cycloaddition of ketenes and imines, computational studies have indicated that the polarity of the solvent can enhance the diastereomeric excess of the β-lactam product. orientjchem.org This is attributed to the differential stabilization of the diastereomeric transition states by the solvent. researchgate.net

Advanced computational methods are being developed to more accurately model solvent effects, including explicit solvent models and non-equilibrium solvation effects, which are important for understanding fast reactions. numberanalytics.com These methods will undoubtedly provide a more detailed picture of the role of the solvent in the diverse reactivity of silyl ketenes.

Kinetic and Spectroscopic Analyses of Reaction Intermediates

The elucidation of reaction mechanisms often relies on the direct observation and characterization of transient intermediates. Kinetic and spectroscopic techniques, in conjunction with computational studies, provide a powerful approach for gaining insights into the stepwise nature of this compound reactions.

In the context of photoredox-catalyzed reactions, Stern-Volmer luminescence quenching studies and nanosecond transient absorption spectroscopy (ns-TAS) have been employed to investigate the mechanism of the reaction between this compound acetals and Michael acceptors. researchgate.net These studies suggested a reductive quenching of the photocatalyst by the this compound acetal (B89532), leading to the formation of radical intermediates. researchgate.net The subsequent steps of the proposed mechanism, including chain propagation, were substantiated by DFT-computed redox potentials. researchgate.net

The table below summarizes some of the kinetic and spectroscopic data used to probe reaction intermediates in this compound chemistry.

Spectroscopic/Kinetic TechniqueInformation GainedReference
Stern-Volmer Luminescence QuenchingIndicates reductive quenching of the photocatalyst by this compound acetal. researchgate.net
Nanosecond Transient Absorption Spectroscopy (ns-TAS)Suggests the formation of radical intermediates. researchgate.net
In situ NMR MonitoringAllows for the observation of the formation of reaction intermediates, such as Frustrated Lewis Pairs. mdpi.com

Mechanistic Pathways in Group Transfer Polymerization

Group transfer polymerization (GTP) is a living polymerization technique that often utilizes this compound acetals as initiators for the polymerization of acrylic monomers. slideshare.net The mechanism of GTP has been a subject of considerable investigation, with both associative and dissociative pathways being proposed.

Initially, an associative mechanism was suggested, where the initiator and monomer come together in a concerted fashion. illinois.edu However, accumulating evidence now largely supports a dissociative mechanism, particularly for nucleophilic-catalyzed GTP. slideshare.netillinois.edu In this pathway, the catalyst activates the this compound acetal, leading to the formation of a transient enolate anion and a silylated catalyst species. The enolate anion then adds to the monomer, and the silyl group is subsequently transferred to the newly formed enolate, regenerating the this compound acetal chain end.

Recent studies have shown that neutral this compound acetals can mediate GTP in polar donor solvents without the need for an external catalyst. researchgate.net Mechanistic investigations indicate that these reactions proceed through a dissociative pathway where the released enolate anion is the highly active species. researchgate.net The donor ability of the solvent plays a crucial role in activating the silicon center of the this compound acetal, facilitating the formation of a pentacoordinate silicon intermediate. researchgate.net

In Lewis acid-catalyzed GTP, such as with B(C₆F₅)₃, detailed mechanistic studies involving the characterization of key reaction intermediates and polymerization kinetics have led to a proposed mechanism. mdpi.com This mechanism involves the intermolecular Michael addition of the this compound acetal's enolate group to the Lewis acid-activated monomer. mdpi.com The silyl group is then transferred to the carbonyl group of the monomer, generating the active propagating species. mdpi.com

Elucidation of Silylium (B1239981) Ion Based Catalysis Mechanisms

Silylium ions, highly electrophilic silicon cations, have emerged as potent catalysts for a variety of organic transformations. The elucidation of the catalytic cycles involving these reactive intermediates is crucial for understanding and optimizing their applications in synthesis.

In the silylium-ion-promoted hydrosilylation of ketenes, a proposed catalytic cycle involves the activation of a Si-H bond by the silylium ion. nih.gov This generates a reactive intermediate that can then react with the ketene. The catalytic cycle is thought to follow the general Piers mechanism for B(C₆F₅)₃-mediated Si-H bond activation, where the ketene oxygen acts as the nucleophile. nih.gov The resulting O-adduct is then reduced to afford the silyl enol ether. nih.gov

DFT calculations have been employed to investigate the mechanism of a silylium-ion-promoted (3+2) annulation of allenylsilanes with internal alkynes. acs.org These calculations support a reaction cascade involving various β-silicon-stabilized carbocations, with a pentadienyl-to-allyl cation electrocyclization as the key step. acs.org The catalytic cycle is maintained by the self-regeneration of the silylium ion promoter. acs.org

In the silver-catalyzed hydroamidation of siloxy-alkynes, DFT studies have revealed a silylium ion migration mediated hydroamidation (SMH) pathway. chemrxiv.org The reaction proceeds in two steps: first, a Ag⁺-promoted proton and silylium ion exchange between the siloxy-alkyne and the amide to form a ketene and a silyl-imine. chemrxiv.org The second step involves a Ag⁺-catalyzed nucleophilic addition between the ketene and the silyl-imine, followed by a silylium ion migration to yield the final product. chemrxiv.orgresearchgate.net

The table below outlines key features of proposed mechanisms in silylium ion-based catalysis involving silyl ketenes or their precursors.

ReactionKey Mechanistic FeatureComputational EvidenceReference
Hydrosilylation of KetenesB(C₆F₅)₃-mediated Si-H bond activation (Piers mechanism)- nih.gov
(3+2) Annulation of AllenylsilanesPentadienyl-to-allyl cation electrocyclizationDFT calculations acs.org
Hydroamidation of Siloxy-alkynesSilylium ion migration mediated hydroamidation (SMH)DFT calculations chemrxiv.orgresearchgate.net
Ring-Opening C-C Functionalization of EthersHeterolytic cleavage of Pd-SiR₃⁺ bonds to generate silylium ions and Pd(0)- acs.org

Applications As Synthetic Building Blocks and in Complex Molecule Synthesis

Precursors for Highly Functionalized Carbonyl Compounds

Silyl (B83357) ketenes are effective precursors for a variety of highly functionalized carbonyl compounds. Their utility in this regard stems from their ability to undergo controlled reactions to introduce complexity and functionality into the final product. A notable application is in the synthesis of 2-pyranones, a class of six-membered lactones prevalent in numerous natural products with a broad range of biological activities.

For instance, the treatment of a tert-butyl diphenyl silyl ketene (B1206846) with a substoichiometric amount of an alkoxide catalyst can lead to the formation of a trimeric intermediate. This intermediate, upon thermal rearrangement in a solvent such as 1,4-dioxane, yields a highly functionalized 2-pyranone. The structure of both the intermediate and the final product can be extensively characterized using techniques like 1D and 2D nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. The outcome of this reaction is highly dependent on the nature of the silyl substituents and the counterion of the alkoxide, highlighting the nuanced reactivity of these silyl ketenes.

Synthesis of Diverse Nitrogen-Containing Heterocycles (e.g., Dihydropyridinones, Imidazolidinones)

Silyl ketenes and their derivatives are instrumental in the synthesis of various nitrogen-containing heterocycles, which form the core of many pharmaceuticals and biologically active compounds.

Dihydropyridinones:

A novel and efficient method for constructing functionalized dihydropyridinone rings involves the annulation of an amide α-carbon with a tethered alkyne moiety. nih.govfrontiersin.orgnih.gov This transformation is achieved through the formation of an O-silyl N,O-ketene acetal (B89532), a close derivative of a silyl ketene, which then undergoes a silver-mediated addition to the alkyne. nih.govfrontiersin.orgnih.gov This strategy has proven to be a powerful tool for the synthesis of complex nitrogen heterocycles. nih.govfrontiersin.orgnih.gov

ReactantsKey Reagent/CatalystProductRef.
Amide with tethered alkyneSilylating agent (e.g., TMSOTf), Silver saltFunctionalized dihydropyridinone nih.govfrontiersin.orgnih.gov

Imidazolidinones:

While direct [3+2] cycloadditions of silyl ketenes with 1,3-dipoles are a plausible route to imidazolidinones, other synthetic strategies are more commonly reported for this class of heterocycles. These methods often involve the condensation of α-aminoacetamide derivatives with aldehydes or ketones, various cycloadditions not explicitly involving silyl ketenes, and ring expansion reactions. nih.gov However, the reactivity of the ketene moiety suggests potential for their use in the construction of the imidazolidinone scaffold.

Formation of Oxygen-Containing Heterocycles (e.g., 2-Pyranones, γ-Butanolides, Benzo-Fused δ-Lactones)

The electrophilic nature of the carbonyl carbon in silyl ketenes makes them excellent partners in reactions to form a variety of oxygen-containing heterocycles.

2-Pyranones:

As detailed in section 7.1, silyl ketenes can be used to synthesize highly functionalized 2-pyranones through an alkoxide-catalyzed trimerization followed by a thermal rearrangement. This method provides a route to modifiable 2-pyranone motifs that are of interest for their potential biological activity.

γ-Butanolides:

The synthesis of γ-butanolides can be achieved through the reaction of this compound acetals, which are structurally related to silyl ketenes, with epoxides. This reaction is typically promoted by a Lewis acid, such as titanium tetrachloride, and upon acidic work-up, yields the desired butanolides in moderate to good yields. When epihalohydrins are used as the epoxide source, the reaction proceeds with high regioselectivity, with the attack occurring at the less substituted carbon of the epoxide. The resulting γ-haloalkyl-γ-butanolides can be further elaborated into a variety of other compounds.

Benzo-Fused δ-Lactones:

This compound acetals have been shown to be competent nucleophiles in palladium-catalyzed migrative C(sp³)–H arylations. acs.org This reactivity has been harnessed for the synthesis of valuable benzo-fused δ-lactones, such as 1-isochromanones and dihydrocoumarins. acs.org Compared to the corresponding ester lithium enolates, this compound acetals exhibit enhanced chemoselectivity, which is advantageous in the synthesis of these complex heterocyclic systems. acs.org

Synthesis of α-Silylated Carboxylic Acids and Their Derivatives

The direct synthesis of α-silylated carboxylic acids and their derivatives can be achieved through the C-silylation of ester and carboxylic acid enolates. However, this reaction often competes with O-silylation, which leads to the formation of this compound acetals. The ratio of C- to O-silylation is influenced by several factors, including the nature of the carbonyl precursor, the silylating agent, and the reaction medium. For example, the silylation of carboxylic acid enolates with chlorotrimethylsilane (B32843) can produce a mixture of the α-silyl carboxylic acid and the corresponding this compound acetal. The use of more sterically hindered silylating agents can favor the desired C-silylation product.

Generation of α-Branched Nitriles and other Functionalized Nitriles

This compound imines, the nitrogen analogs of silyl ketenes, are highly versatile nucleophiles for the synthesis of α-branched and other functionalized nitriles. nih.gov These reagents are particularly useful in catalytic, asymmetric reactions for the construction of quaternary stereogenic carbon centers. nih.gov

In the presence of a chiral Lewis base catalyst and a silicon Lewis acid such as silicon tetrachloride, N-silyl ketene imines undergo rapid additions to aldehydes and imines. nih.gov These reactions can provide aldol-type or Mannich-type products containing a quaternary stereocenter adjacent to the nitrile group in excellent yields and with high stereoselectivities. nih.gov The unique structure of the this compound imine allows for a diverse range of reactivity patterns, providing solutions to challenges in the enantioselective synthesis of complex nitrile-containing molecules. nih.gov

This compound Imine DerivativeElectrophileCatalyst SystemProductRef.
Disubstituted N-silyl ketene imineAldehydeChiral bis-phosphoramide / SiCl₄Aldol (B89426) product with α-quaternary nitrile nih.gov
N-silyl ketene imineN-diphenylphosphinoyl-activated imineCopper catalystβ-amino nitrile with α-quaternary center nih.gov

Contributions to Total Synthesis of Complex Natural Products (e.g., Phenanthroindolizidine, Polypropionates)

The synthetic utility of silyl ketenes and their derivatives is showcased in the total synthesis of complex natural products.

Phenanthroindolizidine Alkaloids:

A concise and collective total synthesis of phenanthroindolizidine and phenanthroquinolizidine alkaloids has been developed utilizing the annulation of O-silyl N,O-ketene acetals with alkynes to construct the core dihydropyridinone ring system. nih.govfrontiersin.orgnih.gov This key step allows for the efficient assembly of the complex heterocyclic framework of these alkaloids. By varying the coupling partners in this reaction, a range of natural products, including (–)-antofine, (–)-tylocrebrine, (–)-isotylocrebrine, and (–)-cryptopleurine, have been synthesized. nih.govfrontiersin.orgnih.gov

Polypropionates:

The polypropionate motif, characterized by a carbon chain with alternating methyl and hydroxyl groups, is a common feature in many biologically active natural products. A highly stereoselective approach to the synthesis of polypropionates involves an aldol cascade reaction utilizing "super-silyl" enol ethers derived from propionaldehyde. nih.gov The tris(trimethylsilyl)silyl group plays a crucial role in these cascades, acting as both a reactive and a stereodirecting group, which allows for high yields and diastereoselectivities. nih.gov This methodology enables the rapid and efficient construction of complex polypropionate structures with minimal protecting group manipulations. nih.gov

Construction of Monofluoroalkenes via C-F Functionalization

The direct C-F functionalization of silyl ketenes to form monofluoroalkenes is a challenging transformation. While the catalytic functionalization of fluorinated silyl enol ethers has been developed for the synthesis of α-mono or difluoroalkylated ketones, the direct conversion of a this compound to a monofluoroalkene is less common. rsc.org Such a transformation would likely require the development of novel fluorinating reagents or catalytic systems that can effectively engage with the this compound functionality.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing silyl ketene acetals with high enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis often employs chiral catalysts. For example, thiourea-based catalysts (e.g., 1c ) enable highly enantioselective additions between this compound acetals and N-Boc aldimines, achieving near-quantitative yields for aryl and heteroaromatic substrates . Iridium-catalyzed allylic substitutions (e.g., using metallacyclic Ir complexes) also provide >99% enantiomeric excess (ee) under mild conditions, avoiding strong bases . Copper-catalyzed amination with O-benzoylhydroxylamines expands substrate scope to alkyl and unsubstituted acetates .

Q. How can new this compound acetals be characterized to confirm structural identity and purity?

  • Methodological Answer : Key techniques include 1H^{1}\text{H} and 13C^{13}\text{C} NMR for regiochemical assignment, X-ray crystallography for absolute configuration determination, and mass spectrometry for molecular weight validation. For novel compounds, elemental analysis and chromatographic purity checks are essential. Known compounds require cross-referencing with literature data (e.g., 29Si^{29}\text{Si} NMR for silyl group verification) .

Q. What are common reaction pathways for this compound acetals in organic synthesis?

  • Methodological Answer : this compound acetals participate in allylic substitutions (e.g., Ir-catalyzed reactions yielding primary alcohols or carboxylic acids) , oxidative α-thiocyanation (using Pb(II) thiocyanate and dichloroiodobenzene) , and uncatalyzed couplings with oxalyl chloride to synthesize pulvinic acids . They also serve as nucleophiles in aldol-like reactions via metal enolates .

Advanced Research Questions

Q. How can researchers resolve contradictions between nucleophilicity and stereoselectivity in this compound acetal reactions?

  • Methodological Answer : Kinetic studies reveal that high nucleophilicity can reduce selectivity due to diffusion-limited oxocarbenium ion trapping. For example, this compound acetals with bulky substituents (e.g., t-butyl) exhibit lower reactivity but higher selectivity, whereas smaller groups (e.g., methyl) prioritize reaction rate over stereocontrol. Computational modeling (e.g., B3LYP/6-31G*) helps identify transition-state geometries influencing selectivity .

Q. What experimental strategies mitigate incomplete conversion due to unreactive this compound acetal byproducts?

  • Methodological Answer : In catalytic cycles (e.g., aldol reactions), additives like nBu4_4NOBz enhance reactivity by activating this compound acetals. Monitoring reaction progress via 1H^{1}\text{H} NMR or GC-MS identifies byproduct accumulation. Adjusting catalyst loading or switching to more labile silyl groups (e.g., TMS vs. TBS) improves turnover .

Q. How do computational methods clarify the mechanisms of this compound acetal reactions with radicals?

  • Methodological Answer : High-level ab initio calculations (e.g., B3LYP/6-311G**) model transition states for radical additions. For instance, TEMPO reacts with [dimethyl(phenyl)silyl]ketene via C-1 or C-2 attack pathways, with activation energies dictating regioselectivity. Experimental validation through radical trapping (e.g., TEMPO inhibition studies) confirms computational predictions .

Q. How can substituent effects on this compound acetal reactivity be systematically tested?

  • Methodological Answer : Design a substrate library varying steric/electronic properties (e.g., methyl, ethyl, isopropyl, phenyl substituents). Compare yields and ee in standardized reactions (e.g., allylic substitutions). For example, t-butyl groups reduce yield (38% vs. ≥79% for methyl), while exocyclic gem-dialkyl groups maintain >96% yield and 99% ee (Table 3).

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing kinetic data in this compound acetal decomposition studies?

  • Methodological Answer : Use Arrhenius plots to derive activation parameters (Ea_a, ΔG^\ddagger) from rate constants measured at multiple temperatures. High-level ab initio calculations (e.g., CBS-QB3) predict rate constants for comparison with experimental values, as demonstrated in methyl formate decomposition studies .

Q. How can researchers reconcile discrepancies between computational predictions and experimental outcomes in this compound acetal reactions?

  • Methodological Answer : Cross-validate computational models (e.g., DFT-optimized transition states) with isotopic labeling (e.g., 13C^{13}\text{C} tracing) or kinetic isotope effects. For example, B3LYP/6-31G* calculations for ketene-TEMPO reactions were validated via TEMPO inhibition experiments .

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